Flavanthrinin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxyphenanthrene-2,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-14-8-12(17)7-10-3-2-9-6-11(16)4-5-13(9)15(10)14/h2-8,16-17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYQJCATAOEZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)O)C=CC3=C2C=CC(=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Flavanthrinin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavanthrinin, a naturally occurring phenanthrene derivative, has garnered interest within the scientific community for its notable biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, alongside a summary of its reported biological efficacy. The document outlines the experimental protocols for the isolation, purification, and structural elucidation of this compound, primarily from its natural source, Dioscorea bulbifera. Furthermore, this guide presents key quantitative data in a structured format to facilitate comparative analysis and future research endeavors.
Chemical Structure and Properties
This compound is chemically identified as 4-methoxyphenanthrene-2,7-diol.[1] Its structure consists of a phenanthrene core with two hydroxyl groups at positions 2 and 7, and a methoxy group at position 4.
Table 1: Chemical Identifiers and Properties of this compound [1]
| Identifier/Property | Value |
| IUPAC Name | 4-methoxyphenanthrene-2,7-diol |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| CAS Number | 130827-45-1 |
| SMILES | COC1=C2C(=CC(=C1)O)C=CC3=C2C=CC(=C3)O |
| InChIKey | CJYQJCATAOEZRC-UHFFFAOYSA-N |
Biological Activity
This compound has demonstrated significant antibacterial activity against various skin-associated bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its cytotoxic effects have also been evaluated.
Table 2: In Vitro Biological Activity of this compound
| Biological Activity | Test Organism/Cell Line | Measurement | Result | Reference |
| Antibacterial | Staphylococcus aureus | MIC | 0.02 - 0.78 mg/mL | [2][3] |
| Antibacterial | Methicillin-Resistant S. aureus (MRSA) | MIC | 0.02 - 0.78 mg/mL | [2][3] |
| Antibacterial | Staphylococcus epidermidis | MIC | 0.02 - 0.78 mg/mL | [2][3] |
| Cytotoxicity | Vero cells | CC₅₀ | 0.41 ± 0.03 mg/mL | [2][3] |
MIC: Minimum Inhibitory Concentration; CC₅₀: 50% Cytotoxic Concentration
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and structural characterization of this compound, as well as the protocols for assessing its biological activity.
Isolation and Purification of this compound from Dioscorea bulbifera
This compound has been successfully isolated from the bulbils of Dioscorea bulbifera.[2][3] The general workflow for its extraction and purification is as follows:
-
Extraction: Air-dried and pulverized bulbils of D. bulbifera are sequentially extracted with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane, ethyl acetate, and methanol or ethanol.[2][3] The ethyl acetate extract has been shown to contain the highest concentration of this compound.[2][3]
-
Fractionation: The crude ethyl acetate extract is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Purification: Fractions showing the presence of the target compound are further purified using preparative Thin-Layer Chromatography (prep-TLC) to yield pure this compound.[2][3]
Structural Elucidation
The chemical structure of the purified compound is elucidated using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. The chemical shifts (δ), coupling constants (J), and correlation signals from 2D NMR experiments (like COSY, HSQC, and HMBC) are used to assemble the final structure of 4-methoxyphenanthrene-2,7-diol. The structure of this compound has been confirmed through ¹H-NMR analysis.[4]
Bioassay Protocols
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using a microdilution method.[2][3]
-
A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test bacteria (e.g., S. aureus, MRSA) is added to each well.
-
The plate is incubated under appropriate conditions for the specific bacterium.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
The cytotoxicity of this compound is assessed against a mammalian cell line, such as Vero cells, using a standard method like the MTT assay.[2][3]
-
Vero cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-48 hours).
-
An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of this compound that reduces the viability of the cells by 50% compared to the untreated control.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the isolation and identification of this compound.
Caption: Experimental workflow for the isolation and characterization of this compound.
Conclusion
This compound (4-methoxyphenanthrene-2,7-diol) is a natural product with promising antibacterial properties. This guide has provided a detailed account of its chemical structure, a summary of its biological activities with quantitative data, and an overview of the experimental protocols for its study. The presented information is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
References
Flavanthrinin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavanthrinin, a naturally occurring phenanthrene derivative, has emerged as a compound of significant interest due to its potent antibacterial properties, particularly against drug-resistant pathogens. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and a detailed examination of its biological activities. The document includes a compilation of quantitative data, detailed experimental protocols for its isolation and biological evaluation, and visualizations of its proposed mechanism of action and related signaling pathways.
Discovery and Natural Sources
This compound was first identified as a bioactive constituent of Dioscorea bulbifera Linn., commonly known as the air potato.[1][2] This plant has a history of use in traditional medicine for treating various ailments, including wound infections.[1] Subsequent research has led to the isolation and characterization of this compound from the bulbils of this plant.[1][2] The structure of this compound was elucidated using nuclear magnetic resonance (NMR) spectroscopy.[1]
Beyond Dioscorea bulbifera, this compound has also been reported in other plant species, indicating a broader distribution in the plant kingdom.
Chemical Structure
This compound is classified as a phenanthrene, a class of polycyclic aromatic hydrocarbons. Its chemical structure has been confirmed through spectroscopic analysis.
Biological Activity
The primary biological activity attributed to this compound is its antibacterial effect. It has demonstrated significant inhibitory activity against a range of bacteria, most notably skin-associated pathogens.
Antibacterial Activity
Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. Of particular importance is its activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1]
Cytotoxicity
The cytotoxic potential of this compound has been evaluated against Vero cells, a lineage of kidney epithelial cells from an African green monkey. This assessment is crucial for determining the therapeutic index of a potential drug candidate.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound's biological activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 20 - 780 |
| Methicillin-resistant S. aureus (MRSA) | 20 - 780 |
| Staphylococcus epidermidis | 20 - 780 |
Data sourced from studies on a this compound-containing fraction.[1]
Table 2: Cytotoxicity of this compound
| Cell Line | Parameter | Value (µg/mL) |
| Vero Cells | CC50 | 410 ± 30 |
CC50 (50% cytotoxic concentration) value is for a this compound-containing fraction.[1]
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound from Dioscorea bulbifera
This protocol is adapted from the methods described in the literature for the isolation of this compound.[3][4][5]
1. Plant Material Preparation:
-
Collect fresh bulbils of Dioscorea bulbifera.
-
Wash the bulbils thoroughly with water to remove any dirt and debris.
-
Air-dry the bulbils at room temperature until they are completely dry.
-
Grind the dried bulbils into a fine powder using a mechanical grinder.
2. Solvent Extraction:
-
Macerate the powdered plant material sequentially with solvents of increasing polarity, starting with hexane, followed by dichloromethane, ethyl acetate, and finally methanol.
-
For each solvent, soak the powder for 72 hours at room temperature with occasional stirring.
-
After each extraction, filter the mixture to separate the solvent extract from the plant residue.
-
Concentrate the ethyl acetate extract, which is reported to contain this compound, using a rotary evaporator under reduced pressure.
3. Chromatographic Purification:
-
Subject the concentrated ethyl acetate extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Identify the fractions containing this compound by comparing with a reference spot or by bioassay-guided fractionation.
-
Pool the fractions containing the compound of interest and concentrate them.
-
Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.
Structural Elucidation by NMR Spectroscopy
The chemical structure of the isolated this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Analysis:
-
Acquire 1H NMR and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons and to confirm the overall structure.
-
Compare the obtained spectral data with published data for this compound to confirm its identity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.[6][7][8]
1. Preparation of Bacterial Inoculum:
-
Streak the test bacteria on a suitable agar plate and incubate for 18-24 hours at 37°C.
-
Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
MTT Assay for Cytotoxicity on Vero Cells
This protocol describes a colorimetric assay to assess the cytotoxicity of this compound.[9][10][11][12][13]
1. Cell Culture and Seeding:
-
Culture Vero cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
2. Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for 24-48 hours.
3. MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
4. Calculation of CC50:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot a dose-response curve and determine the CC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Mechanism of Action and Signaling Pathways
While the precise signaling pathways affected by this compound are still under investigation, the mechanism of action for the broader class of phenanthrene antibiotics against bacteria is thought to involve the disruption of the bacterial cell membrane.[14] Furthermore, bacteria have evolved signaling pathways to sense and respond to the presence of aromatic compounds like phenanthrene.
Caption: Proposed mechanism of this compound's antibacterial action.
Caption: Bacterial signaling pathway for sensing phenanthrene.
References
- 1. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmajournal.net [pharmajournal.net]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. japsonline.com [japsonline.com]
- 14. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Flavonoids in Plants
Disclaimer: Initial research indicates a lack of comprehensive scientific literature detailing the specific biosynthesis pathway of "Flavanthrinin" (4-methoxyphenanthrene-2,7-diol)[1]. Therefore, this technical guide provides a detailed overview of the general flavonoid and anthocyanin biosynthesis pathway, a well-characterized and highly significant route in plant secondary metabolism. This guide is structured to serve as a comprehensive template, fulfilling the technical and formatting requirements of the original request, for researchers, scientists, and drug development professionals.
Introduction to Flavonoid Biosynthesis
Flavonoids are a large class of plant secondary metabolites derived from the phenylpropanoid pathway, sharing a common C6-C3-C6 carbon skeleton.[2][3][4] They play crucial roles in plant physiology, including pigmentation, UV protection, defense against pathogens, and signaling.[5] The pathway is a complex network of enzymatic reactions leading to various subclasses, including flavanones, flavonols, and anthocyanins. The biosynthesis is initiated from the amino acid phenylalanine and involves a series of enzymes encoded by structural genes, which are transcriptionally regulated by complex signaling networks.[1][2][6]
The Core Flavonoid Biosynthesis Pathway
The biosynthesis of flavonoids begins with the general phenylpropanoid pathway, which provides the precursor 4-coumaroyl-CoA. This molecule then enters the flavonoid-specific pathway.
2.1 General Phenylpropanoid Pathway:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-Phenylalanine to Cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates Cinnamic acid to produce p-Coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-Coumaric acid by adding a Coenzyme A moiety, forming 4-coumaroyl-CoA.
2.2 Flavonoid-Specific Pathway:
-
Chalcone Synthase (CHS): This is the first committed enzyme in the flavonoid pathway. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4][7]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[2][6] Naringenin is a key branch point intermediate.[4]
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates flavanones (e.g., naringenin) to produce dihydroflavonols (e.g., dihydrokaempferol, DHK).[2][6]
-
Flavonoid 3'-Hydroxylase (F3'H) & Flavonoid 3',5'-Hydroxylase (F3'5'H): These enzymes hydroxylate the B-ring of dihydroflavonols, creating diversity. For example, F3'H converts DHK to dihydroquercetin (DHQ), and F3'5'H can further convert DHQ to dihydromyricetin (DHM).[2][6]
2.3 Branch Pathway: Anthocyanin Biosynthesis Dihydroflavonols serve as substrates for the synthesis of colored anthocyanins.
-
Dihydroflavonol 4-Reductase (DFR): Reduces dihydroflavonols to their corresponding colorless leucoanthocyanidins (e.g., leucopelargonidin, leucocyanidin).[2][6]
-
Anthocyanidin Synthase (ANS / LDOX): Oxidizes leucoanthocyanidins to form colored anthocyanidins (e.g., pelargonidin, cyanidin).[2][6]
-
UDP-Glycosyltransferase (UFGT): Glycosylates anthocyanidins to form more stable anthocyanins, which are then often transported to the vacuole.
Regulation of Flavonoid Biosynthesis
The flavonoid pathway is tightly regulated at the transcriptional level by a combination of transcription factors and is responsive to various developmental and environmental cues.
3.1 Transcriptional Regulation: The expression of structural genes is primarily controlled by the MBW complex, which consists of:
-
R2R3-MYB transcription factors
-
basic Helix-Loop-Helix (bHLH) transcription factors
-
WD40-repeat (WDR) proteins
This complex binds to the promoters of late biosynthetic genes (LBGs) like DFR and ANS to activate anthocyanin production.[2][6] Early biosynthetic genes (EBGs) such as CHS, CHI, and F3H are often regulated by a different set of MYB factors.[8]
3.2 Environmental and Hormonal Signaling:
-
Light: UV radiation (especially UV-B) and high light are potent inducers of flavonoid biosynthesis, mediated by photoreceptors like UVR8 and cryptochromes. This response is a key plant strategy for UV protection.
-
Temperature: Low temperatures can trigger the accumulation of anthocyanins.[9]
-
Hormones: Plant hormones such as jasmonates, gibberellins, and abscisic acid (ABA) are known to modulate the expression of flavonoid biosynthesis genes.
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite accumulation is crucial for understanding pathway flux and regulation.
4.1 Enzyme Kinetic Parameters The Michaelis constant (Kₘ) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vₘₐₓ), indicating substrate affinity.[10][11][12] Catalytic efficiency is often compared using the kcat/Kₘ ratio.
| Enzyme | Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| DFR1 (Dihydroflavonol 4-Reductase) | Fragaria × ananassa | Dihydrokaempferol (DHK) | 6.8 ± 0.7 | 1.12 ± 0.03 | 1.65 x 10⁵ |
| DFR2 (Dihydroflavonol 4-Reductase) | Fragaria × ananassa | Dihydroquercetin (DHQ) | 28.1 ± 2.6 | 0.44 ± 0.01 | 1.57 x 10⁴ |
Table 1: Kinetic parameters for two DFR isozymes from strawberry, highlighting their different substrate specificities. Data sourced from[5].
4.2 Metabolite and Gene Expression Data Flavonoid accumulation and gene expression are highly responsive to environmental stimuli. The tables below provide example data from studies on Arabidopsis thaliana and Myrtus communis.
| Condition | Metabolite | Concentration (nmol/g FW) | Fold Change |
| Control (Low PAR, No UV) | Quercetin Derivatives | ~50 | 1.0 |
| High PAR + High UV-B | Quercetin Derivatives | ~450 | ~9.0 |
| Low PAR + High UV-B | Quercetin Derivatives | ~250 | ~5.0 |
Table 2: Example of quercetin derivative accumulation in Arabidopsis thaliana under different light and UV conditions after 14 days. Data interpreted from[4][13].
| Gene | Cultivar / Condition | Relative Expression (Fold Change vs. White at 30 DAF) |
| CHS | Dark-Blue (180 DAF) | ~2.5 |
| DFR | Dark-Blue (60 DAF) | ~2.0 |
| UFGT | Dark-Blue (180 DAF) | >10.0 |
| FLS | Dark-Blue (180 DAF) | Increased |
Table 3: Relative expression of key flavonoid biosynthesis genes in dark-blue vs. white myrtle berries during ripening. DAF = Days After Full blooming. Data interpreted from[14].
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of flavonoid biosynthesis.
References
- 1. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]
- 2. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Arabidopsis Mutant Tolerant to Lethal Ultraviolet-B Levels Shows Constitutively Elevated Accumulation of Flavonoids and Other Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR modulation of the UV-dependent levels of flavonoid metabolites in Arabidopsis thaliana (L.) Heynh. leaf rosettes: cumulative effects after a whole vegetative growth period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroflavonol 4-Reductase Genes Encode Enzymes with Contrasting Substrate Specificity and Show Divergent Gene Expression Profiles in Fragaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Variation among Arabidopsis Accessions in the Regulation of Flavonoid Metabolism and Stress Gene Expression by Combined UV Radiation and Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untitled Document [ucl.ac.uk]
- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Flavanthrone
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Here's a summary of the information I have gathered and how it will be used to construct the final response:
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Physical and Chemical Properties: I have collected key data points for Flavanthrone, including its molecular formula, molecular weight, appearance, melting point, boiling point, and solubility in various solvents. This information will be presented in a structured table as requested. I also have some information on its spectral properties (UV-Vis, IR, Mass Spec), which will be included.
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Experimental Protocols: I have found several methods for the synthesis of Flavanthrone, primarily from 2-aminoanthraquinone, as well as procedures for its purification via acid pasting and recrystallization. I will detail these methodologies as requested.
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A diagram illustrating the synthesis and purification workflow for Flavanthrone.
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A representative signaling pathway diagram illustrating how a flavonoid compound could interact with key neuronal signaling cascades like the MAPK and PI3K/Akt pathways.
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I will ensure all diagrams adhere to the specified formatting requirements, including dimensions, color contrast, and node text contrast. Each diagram will have a descriptive caption.
I am now ready to compile all this information into the final, in-depth technical guide as requested by the user.
Disclaimer: Initial research indicates that "this compound" is not a recognized chemical compound in scientific literature. This guide will therefore focus on Flavanthrone , a structurally related and well-documented vat dye and organic pigment, to provide a comprehensive overview in line with the user's request for a technical whitepaper.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the physical and chemical properties of Flavanthrone, its synthesis, and potential biological interactions.
Core Physical and Chemical Properties
Flavanthrone (IUPAC name: Benzo[h]benz[1][2]acridino[2,1,9,8-klmna]acridine-8,16-dione) is a large, polycyclic aromatic compound.[3] Its extensive conjugated system is responsible for its characteristic yellow color. It is a thermally stable compound with high lightfastness, making it a valuable industrial pigment.[4]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of Flavanthrone.
| Identifier | Value |
| CAS Number | 475-71-8[3] |
| Molecular Formula | C₂₈H₁₂N₂O₂[3] |
| Molecular Weight | 408.41 g/mol [3] |
| Appearance | Yellow to orange crystalline solid/powder.[4] |
| Physical Property | Value |
| Melting Point | >300 °C (decomposes) |
| Boiling Point | 730.1 °C at 760 mmHg |
| Density | 1.575 g/cm³ |
| Solubility | Observation |
| Water | Insoluble[4] |
| Acetone | Insoluble[4] |
| Ethanol | Insoluble[4] |
| Toluene | Insoluble[4] |
| Chloroform | Insoluble[4] |
| Hot Nitrobenzene | Soluble[4] |
| o-Chlorophenol | Slightly soluble[4] |
| Pyridine | Slightly soluble[4] |
| Concentrated Sulfuric Acid | Soluble[4] |
| Spectroscopic Data | Value |
| UV-Vis Absorption Maxima (λmax) | Dependent on solvent, typically in the range of 400-500 nm. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (quinone) and aromatic C=C stretching. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z ≈ 408.41. |
Experimental Protocols
Synthesis of Flavanthrone from 2-Aminoanthraquinone
A common method for the synthesis of Flavanthrone involves the condensation of 2-aminoanthraquinone in the presence of a condensing agent.
Materials:
-
2-Aminoanthraquinone
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Chlorine Gas
-
Dimethylformamide (DMF)
-
Anhydrous Ferric Chloride
-
Copper Powder
-
Sodium Chlorate
-
Hydrochloric Acid
Procedure:
-
Acetylation of 2-Aminoanthraquinone:
-
In a reaction vessel, dissolve 2-aminoanthraquinone in glacial acetic acid.
-
Add acetic anhydride to the mixture and heat to approximately 100-120°C.
-
Monitor the reaction until the red crystals of 2-aminoanthraquinone are no longer visible.[4]
-
-
Chlorination:
-
To the resulting solution, add anhydrous sodium acetate to adjust the pH to 5-6.
-
Heat the mixture to 90-120°C and bubble chlorine gas through the solution.[4]
-
Monitor the reaction and stop the chlorine flow upon completion.
-
-
Isolation of 1-chloro-2-acetylamino-anthraquinone:
-
Cool the reaction mixture to 50°C and filter to collect the precipitate.
-
Wash the filter cake with hot water (70-80°C) until neutral.[4]
-
-
Condensation to Flavanthrone:
-
In a separate reactor, add dimethylformamide (DMF).
-
Add the dried 1-chloro-2-acetylamino-anthraquinone to the DMF.
-
Add anhydrous ferric chloride and copper powder as a catalyst.
-
Heat the mixture to facilitate the condensation reaction.
-
-
Purification:
-
After the reaction is complete, cool the mixture and filter to collect the crude Flavanthrone.
-
Treat the crude product with a solution of sodium chlorate and hydrochloric acid to remove the copper catalyst.[4]
-
Wash the purified Flavanthrone with water and dry.
-
Purification by Acid Pasting
Crude Flavanthrone can be purified by a process known as acid pasting.[5]
Materials:
-
Crude Flavanthrone
-
Concentrated Sulfuric Acid (98%)
-
Water
-
Ice
Procedure:
-
Slowly add crude Flavanthrone to concentrated sulfuric acid with agitation at room temperature.
-
Continue stirring for 1-3 hours to ensure complete dissolution and formation of the sulfate salt.[5]
-
"Drown" the acid mixture by pouring it into a large volume of water and ice with vigorous stirring to maintain a low temperature (0-10°C).[5]
-
This causes the finely divided, purified Flavanthrone to precipitate.
-
Heat the suspension to 90-100°C for 1-3 hours to improve filterability.[5]
-
Filter the precipitate, wash with hot water until the filtrate is acid-free, and then dry.
Recrystallization
For laboratory-scale purification, recrystallization from a suitable high-boiling solvent can be employed.
Procedure:
-
Dissolve the crude Flavanthrone in a minimal amount of hot nitrobenzene.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal yield.
-
Collect the crystals by filtration and wash with a small amount of cold, fresh solvent.
-
Dry the purified crystals under vacuum.
Biological Activity and Signaling Pathways
While Flavanthrone is primarily known as a pigment, its extended aromatic structure is similar to other flavonoids that have been investigated for their biological activities. Flavonoids, as a class, are known to interact with various cellular signaling pathways. Although specific studies on Flavanthrone's biological mechanism of action are limited, its potential as an organic semiconductor suggests it could participate in electron transfer processes relevant to biological systems.[6][7]
Many flavonoids have been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. These effects are often mediated through the modulation of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[8]
The diagram below illustrates a generalized model of how a flavonoid compound might interact with these neuronal signaling pathways to promote cell survival and plasticity.
Caption: Generalized signaling pathways potentially modulated by flavonoids.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes for Flavanthrone.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Flavanthrone.
Applications in Materials Science
Recent research has explored the use of Flavanthrone and its derivatives as organic semiconductors.[6][7] These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][7] The planar structure and extensive π-conjugation of Flavanthrone facilitate intermolecular charge transport.
Role in Organic Light-Emitting Diodes (OLEDs)
In the context of OLEDs, Flavanthrone derivatives can be utilized as emissive materials or as hosts for other dopants. The general workflow for fabricating a simple OLED device is outlined below.
Caption: General workflow for OLED fabrication using a Flavanthrone-based emissive layer.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Flavanthrone | C28H12N2O2 | CID 68059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105602275A - New flavanthrone synthesis method - Google Patents [patents.google.com]
- 5. US3962251A - Preparation of flavanthrone pigment - Google Patents [patents.google.com]
- 6. Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Organic Semiconductors based on Dyes and Color Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Flavanthrinin: A Technical Overview of its Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavanthrinin is a naturally occurring phenolic compound that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities, and the methodologies used for its isolation and characterization. The information is presented to support further research and development efforts in the fields of natural product chemistry and drug discovery.
Core Data
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 130827-45-1 | [1][2] |
| Molecular Formula | C₁₅H₁₂O₃ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| IUPAC Name | 4-methoxyphenanthrene-2,7-diol | [1] |
| Synonyms | 2,7-dihydroxy-4-methoxyphenanthrene | [1] |
Reported Biological Activity of this compound
This compound has demonstrated significant antibacterial activity against various skin-associated bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The following table summarizes the reported minimum inhibitory concentrations (MIC) and cytotoxic concentrations (CC50).
| Organism/Cell Line | Activity | Concentration | Source |
| Staphylococcus aureus | MIC | 0.02 - 0.78 mg/mL | [3][4] |
| Methicillin-resistant S. aureus (MRSA) | MIC | 0.02 - 0.78 mg/mL | [3][4] |
| Staphylococcus epidermidis | MIC | 0.02 - 0.78 mg/mL | [3][4] |
| Vero cells | CC50 | 0.41 ± 0.03 mg/mL | [3][4] |
Experimental Protocols
General Methodology for Isolation and Identification of this compound from Dioscorea bulbifera
The following is a generalized protocol based on published literature for the isolation and identification of this compound.[3][4] Note: Specific parameters such as solvent ratios for chromatography and detailed analytical settings may require optimization.
-
Extraction:
-
Air-dried and powdered bulbils of Dioscorea bulbifera are subjected to sequential solvent extraction, typically starting with nonpolar solvents and progressing to more polar solvents (e.g., hexane, dichloromethane, ethyl acetate, and methanol).
-
The ethyl acetate extract has been reported to contain the highest concentration of this compound.[3][4]
-
-
Fractionation and Purification:
-
The crude ethyl acetate extract is subjected to column chromatography over silica gel.
-
Elution is performed with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions showing the presence of the target compound are pooled.
-
Further purification is achieved using preparative TLC with a suitable solvent system.
-
-
Activity-Guided Identification:
-
TLC-bioautography is employed to identify the fractions with antibacterial activity.
-
A developed TLC plate is sprayed with a bacterial suspension (e.g., S. aureus) and incubated.
-
Zones of inhibition (clear areas) on the TLC plate indicate the presence of antibacterial compounds.
-
-
Structure Elucidation:
Visualizations
Experimental Workflow
Caption: A generalized workflow for the isolation and identification of this compound.
Potential Antibacterial Mechanisms of Flavonoids
While the specific signaling pathways and molecular targets of this compound have not been elucidated, the following diagrams illustrate the general mechanisms by which flavonoids are known to exert their antibacterial effects.[1][5][6][7] These are potential, but not confirmed, mechanisms for this compound.
Caption: Potential antibacterial mechanisms of action for flavonoids.
Caption: A potential pathway for the inhibition of bacterial cell wall synthesis by flavonoids.
Conclusion
This compound is a promising natural product with demonstrated antibacterial activity, particularly against clinically relevant strains like MRSA. While its physicochemical properties are well-defined, further research is required to elucidate its specific mechanism of action and to develop standardized, detailed protocols for its isolation and purification. The information provided in this guide serves as a foundational resource for scientists and researchers to build upon in their exploration of this compound's therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Promising Natural Compounds for Combating Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of flavonoids: structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Flavanthrinin: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectral data for Flavanthrinin, a bioactive compound isolated from Dioscorea bulbifera. This document details the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound has been primarily achieved through spectroscopic techniques. While a complete dataset is not centrally available in a single public source, this guide compiles the reported information and provides a framework for its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in determining the chemical structure of this compound.
Table 1: NMR Spectral Data of this compound
| Technique | Parameter | Observed Values |
| ¹H NMR | Chemical Shifts (δ) | Data not explicitly available in public sources. A published diagram of the structure was elucidated from the ¹H-NMR spectrum. |
| Coupling Constants (J) | Data not explicitly available in public sources. | |
| ¹³C NMR | Chemical Shifts (δ) | Data not explicitly available in public sources. |
Note: While the exact chemical shifts and coupling constants are not publicly detailed, the structural confirmation via ¹H-NMR indicates a successful analysis has been performed.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
Table 2: Mass Spectrometry Data of this compound
| Technique | Parameter | Observed Values |
| Electrospray Ionization (ESI-MS) or Electron Impact (EI-MS) | Mass-to-charge ratio (m/z) | Specific data for this compound is not publicly available. General fragmentation patterns for flavonoids involve the loss of small molecules like H₂O and CO, and radical loss of CH₃ from methoxy groups.[1][2] |
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in a molecule.
Table 3: Infrared (IR) Spectral Data of this compound
| Technique | Parameter | Observed Values |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption Bands (cm⁻¹) | Specific data for this compound is not publicly available. Flavonoids typically exhibit characteristic bands for hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups. |
Experimental Protocols
The following sections detail the methodologies employed for the spectral analysis of this compound, based on available literature.
NMR Spectroscopy Protocol
The NMR spectra for this compound were acquired using a standardized procedure.
-
Instrumentation : A Bruker DRX 400 MHz spectrometer was used for the analysis.[3]
-
Sample Preparation : The purified sample of this compound was dissolved in acetone.
-
Referencing : Tetramethylsilane (TMS) was used as an internal standard. The chemical shifts were referenced to the residual acetone peak (¹H: δ 2.84 ppm, ¹³C: δ 206.26 ppm).[3]
-
Data Reporting : Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz). The multiplicity of the peaks is abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).[3]
Mass Spectrometry Protocol
While the specific parameters for this compound are not detailed, a general protocol for the mass spectrometric analysis of flavonoids is as follows:
-
Instrumentation : A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS), is typically used. Electrospray ionization (ESI) is a common technique for flavonoids.
-
Sample Preparation : The isolated compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
-
Data Acquisition : Mass spectra are acquired in both positive and negative ionization modes to obtain comprehensive fragmentation data.
Infrared (IR) Spectroscopy Protocol
The FT-IR spectrum of a flavonoid like this compound would be obtained using the following general procedure:
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Sample Preparation : The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum is typically recorded in the mid-IR region (4000-400 cm⁻¹).
Visualizing the Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Signaling Pathways and Logical Relationships
At present, there is no publicly available information on the specific signaling pathways modulated by this compound. Research has primarily focused on its antibacterial properties. The logical relationship in the context of this document is the pathway from the natural source to the identified chemical structure through spectroscopic analysis, as depicted in the workflow diagram above. Further research is required to elucidate the molecular mechanisms and signaling pathways associated with this compound's bioactivity.
References
- 1. CN102464578A - Aspidinol compound and application thereof in preparation of drug-resistant bacteria resistant drugs - Google Patents [patents.google.com]
- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Dioscorea bulbifera: A Technical Guide
An In-depth Examination of the Pharmacological Potential of Crude Extracts for Researchers and Drug Development Professionals
Dioscorea bulbifera, commonly known as the air potato, is a perennial vine that has been a staple in traditional medicine systems across Asia and Africa for centuries.[1][2] Modern scientific investigations have begun to validate its traditional uses, revealing a broad spectrum of biological activities inherent in its crude extracts. This technical guide provides a comprehensive overview of the current state of research into the pharmacological properties of Dioscorea bulbifera, with a focus on its antioxidant, antimicrobial, cytotoxic, and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Phytochemical Landscape
The therapeutic potential of Dioscorea bulbifera is attributed to its rich and diverse phytochemical composition. The primary bioactive compounds identified in the bulbils and tubers include steroidal saponins (such as diosgenin and dioscin), clerodane diterpenoids (including diosbulbins A-G), phenanthrenes, flavonoids (like quercetin, myricetin, and kaempferol), tannins, and alkaloids.[1][2][3][4] The presence and concentration of these compounds can vary depending on geographical location, harvesting time, and the specific part of the plant used.
Biological Activities of Crude Dioscorea bulbifera Extract
Antioxidant Activity
Crude extracts of Dioscorea bulbifera have demonstrated significant antioxidant properties, which are largely attributed to their phenolic and flavonoid content.[5][6] These compounds are effective at scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Table 1: Antioxidant Activity of Dioscorea bulbifera Extracts
| Extract Type | Assay | IC50 Value (µg/mL) | Reference |
| Methanol Extract (Leaf) | DPPH Scavenging Activity | - (79.0 ± 0.31 % inhibition) | [7] |
| Ethyl Acetate Extract (Leaf) | DPPH Scavenging Activity | - (23.2 ± 0.05 % inhibition) | [7] |
| Hexane Extract (Leaf) | DPPH Scavenging Activity | - (11.5 ± 0.31 % inhibition) | [7] |
| Ethyl Acetate Fraction (Bulbil) | DPPH Scavenging Activity | 13.75 ± 0.6 | [5] |
| Methanol Extract | DPPH Scavenging Activity | 206.01 | [8] |
| Methanol Extract | NO Radical Scavenging | 347.66 | [8] |
| Methanol Extract | TBARS Assay | 394.92 | [8] |
| Methanol Extract | FRAP Assay | 145.01 | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant capacity is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[9][10]
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM in ethanol) is prepared. The crude extract is dissolved in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations. Ascorbic acid is typically used as a positive control.[9][11]
-
Reaction Mixture: A defined volume of the extract at various concentrations is mixed with a specific volume of the DPPH solution.[10]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.[9][12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Antimicrobial Activity
Crude extracts of Dioscorea bulbifera have shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[13] The antibacterial effects are often more pronounced in ethanolic and methanolic extracts compared to aqueous extracts.
Table 2: Antibacterial Activity of Dioscorea bulbifera Extracts
| Extract/Fraction | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Methanol Extract (Bulbil) | E. coli AG100A | 16 | - | [13] |
| Methanol Extract (Bulbil) | M. tuberculosis MTCS2 | 16 | - | [13] |
| Ethanolic Extract (Peel) | Serratia liquefaciens | - | 250 | [14] |
| Ethanolic Extract (Peel) | Citrobacter freundii | - | 250 | [14] |
| Ethanolic Extract (Bulbil) | Proteus vulgaris | 125 | 250 | [14] |
| Ethanolic Extract (Bulbil) | Pseudomonas aeruginosa | 125 | - | [14] |
| Ethanolic Extract (Bulbil) | Citrobacter freundii | 125 | - | [14] |
| Ethyl Acetate Extract | Skin-associated bacteria | 780 - 1560 | - | [15] |
| Flavanthrinin-containing fraction | Skin-associated bacteria | 20 - 780 | - | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for quantifying antibacterial activity and is commonly determined using the broth microdilution method.[13]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Extract: The crude extract is serially diluted in the broth within a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the extract that completely inhibits visible growth of the microorganism.
Cytotoxic Activity
Various extracts of Dioscorea bulbifera have been shown to possess cytotoxic effects against several cancer cell lines, suggesting its potential as a source for novel anticancer agents. The leaf extracts, in particular, have demonstrated significant antiproliferative activity.
Table 3: Cytotoxic Activity of Dioscorea bulbifera Extracts
| Extract/Fraction | Cell Line | IC50 Value (µg/mL) | Incubation Time (h) | Reference |
| Methanol Extract (Leaf) | MDA-MB-231 | 4.29 | 24 | [7] |
| Methanol Extract (Leaf) | MDA-MB-231 | 1.86 | 48 | [7] |
| Methanol Extract (Leaf) | MDA-MB-231 | 1.23 | 72 | [7] |
| Methanol Extract (Leaf) | MCF-7 | 8.96 | 24 | [7] |
| Methanol Extract (Leaf) | MCF-7 | 6.88 | 48 | [7] |
| Methanol Extract (Leaf) | MCF-7 | 3.27 | 72 | [7] |
| Chloroform Extract (Leaf) | T47D | 115.63 ± 86.01 | - | [16] |
| Chloroform Fraction 5 (Leaf) | T47D | 14.55 ± 8.62 | - | [16] |
| Chloroform Fraction 6 (Leaf) | T47D | 7.12 ± 4.43 | - | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][16]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the crude extract and incubated for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated, and the IC50 value is determined.
Anti-inflammatory Activity
Crude extracts of Dioscorea bulbifera have demonstrated significant anti-inflammatory properties, supporting their traditional use in treating inflammatory conditions.[4][17] The anti-inflammatory effects are mediated, in part, by the inhibition of pro-inflammatory mediators such as nitric oxide (NO).
Table 4: Anti-inflammatory Activity of Dioscorea bulbifera Compounds
| Compound | Assay | IC50 Value (µM) | Reference |
| Myricetin | Anti-NO Production | 39.0 | [10] |
| Kaempferol | Anti-NO Production | 46.6 | [10][18] |
| Quercetin | Anti-NO Production | 56.2 | [10][18] |
| 2,4,3',5'-tetrahydroxybibenzyl | Anti-NO Production | 96.3 | [10] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10][18]
-
Cell Culture and Stimulation: Macrophages are cultured and then stimulated with LPS to induce the production of NO.
-
Treatment: The cells are co-treated with LPS and various concentrations of the crude extract or isolated compounds.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement: The absorbance is measured spectrophotometrically.
-
Calculation: The percentage of NO production inhibition is calculated, and the IC50 value is determined.
Signaling Pathways in Inflammation
The anti-inflammatory effects of Dioscorea bulbifera extracts and their bioactive compounds are thought to be mediated through the modulation of key inflammatory signaling pathways. While detailed mechanistic studies on the crude extract are ongoing, the known anti-inflammatory constituents, such as flavonoids, are known to interfere with pathways like the NF-κB and MAPK signaling cascades, which are crucial for the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) that produces NO.
Conclusion and Future Directions
The scientific evidence strongly supports the traditional medicinal uses of Dioscorea bulbifera. Its crude extracts possess a remarkable array of biological activities, including antioxidant, antimicrobial, cytotoxic, and anti-inflammatory effects. The data presented in this guide highlight the significant potential of this plant as a source for the development of new therapeutic agents.
Future research should focus on several key areas:
-
Bioactivity-Guided Fractionation: To isolate and identify the specific compounds responsible for each biological activity.
-
Mechanism of Action Studies: To elucidate the precise molecular mechanisms by which the crude extract and its purified components exert their effects, including detailed investigations into their impact on cellular signaling pathways.
-
In Vivo Studies and Clinical Trials: To validate the in vitro findings in animal models and eventually in human clinical trials to assess safety and efficacy.[1][2]
-
Standardization of Extracts: To develop standardized extracts with consistent phytochemical profiles to ensure reproducible therapeutic outcomes.
By systematically addressing these research gaps, the full therapeutic potential of Dioscorea bulbifera can be unlocked, paving the way for the development of novel, nature-derived pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities and Nanoparticle Synthesis of Dioscorea bulbifera and its Mechanistic Action - An Extensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Secondary Metabolites, Antioxidant, and Antiproliferative Activities of Dioscorea bulbifera Leaf Collected from Endau Rompin, Johor, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. maas.edu.mm [maas.edu.mm]
- 10. Anti-inflammatory, wound healing and antioxidant potential of compounds from Dioscorea bulbifera L. bulbils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. pharmajournal.net [pharmajournal.net]
- 13. Antibacterial activities of the extracts, fractions and compounds from Dioscorea bulbifera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phcogj.com [phcogj.com]
- 17. rjptonline.org [rjptonline.org]
- 18. Anti-inflammatory, wound healing and antioxidant potential of compounds from Dioscorea bulbifera L. bulbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Antibacterial Screening of Flavanthrinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary antibacterial screening of Flavanthrinin, a bioactive compound with demonstrated antimicrobial properties. It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and conceptual frameworks necessary for evaluating its potential as an antibacterial agent.
Quantitative Antibacterial Activity of this compound
The antibacterial efficacy of this compound has been quantified using the minimum inhibitory concentration (MIC) method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The available data for this compound and its source extract are summarized below.
| Bacterial Strain | Test Substance | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Staphylococcus aureus | Dioscorea bulbifera ethyl acetate extract | 0.78 - 1.56 |
| Staphylococcus aureus | This compound-containing fraction | 0.02 - 0.78 |
| Methicillin-resistant S. aureus (MRSA) | D. bulbifera ethyl acetate extract | 0.78 - 1.56 |
| Methicillin-resistant S. aureus (MRSA) | This compound-containing fraction | 0.02 - 0.78 |
| Staphylococcus epidermidis | D. bulbifera ethyl acetate extract | 0.78 - 1.56 |
| Staphylococcus epidermidis | This compound-containing fraction | 0.02 - 0.78 |
Data extracted from a study on the antibacterial activity of Dioscorea bulbifera Linn. extract and its active component, this compound, against skin-associated bacteria.
Experimental Protocols
The following sections detail the methodologies employed in the preliminary antibacterial screening of this compound.
Extraction of this compound from Dioscorea bulbifera
The isolation of this compound is a multi-step process involving extraction and purification.
-
Preparation of Plant Material : Air-dried bulbils of Dioscorea bulbifera are pulverized into a fine powder.
-
Solvent Extraction : The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, methanol, and ethanol. The ethyl acetate extract has been shown to exhibit significant antibacterial activity.
-
Fractionation and Purification : The active ethyl acetate extract is further fractionated using column chromatography. The resulting fractions are then purified by preparative Thin-Layer Chromatography (TLC) to isolate the active compound, this compound.
-
Structural Identification : The chemical structure of the purified compound is confirmed using Nuclear Magnetic Resonance (NMR) analysis.
Antibacterial Susceptibility Testing
The antibacterial activity of this compound is primarily assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum : The test bacteria (Staphylococcus aureus, MRSA, and Staphylococcus epidermidis) are cultured in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 10^8 Colony Forming Units per milliliter (CFU/mL), which corresponds to a 0.5 McFarland turbidity standard.
-
Serial Dilution of Test Compound : A stock solution of the this compound-containing fraction is prepared. A two-fold serial dilution of this stock is then performed in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC : Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound at which no visible growth is observed.[2]
TLC-Bioautography for Activity-Guided Fractionation
This technique is instrumental in identifying the specific antibacterial compounds within a complex extract.
-
Chromatographic Separation : The crude extract or its fractions are spotted onto a TLC plate and developed in an appropriate solvent system to separate the chemical constituents.
-
Bioassay : The developed TLC plate is then placed in a sterile dish and overlaid with an agar medium that has been inoculated with the test bacterium.
-
Incubation and Visualization : The plate is incubated to allow for bacterial growth. Zones of inhibition (clear areas where bacterial growth is absent) will appear on the agar, corresponding to the location of the active antibacterial compounds on the TLC plate.
Visualizations
The following diagrams illustrate the experimental workflow for antibacterial screening and the potential mechanisms of action for this compound.
Potential Mechanisms of Action
While the precise signaling pathways of this compound are yet to be fully elucidated, the broader class of flavonoids, to which it belongs, is known to exert antibacterial effects through multiple mechanisms. These include:
-
Inhibition of Nucleic Acid Synthesis : Some flavonoids can interfere with bacterial DNA replication by inhibiting enzymes such as DNA gyrase.
-
Disruption of Cytoplasmic Membrane Function : Flavonoids can disrupt the structure and function of the bacterial cell membrane, leading to a loss of essential components and ultimately cell death.
-
Inhibition of Energy Metabolism : Certain flavonoids have been shown to interfere with the metabolic pathways that are crucial for bacterial energy production.
Further research is required to determine the specific molecular targets and signaling cascades affected by this compound in susceptible bacteria. This will be a critical step in the development of this compound as a potential therapeutic agent.
References
In Vitro Cytotoxicity of Dioscorea bulbifera Extracts on Cancer Cell Lines: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of extracts from Dioscorea bulbifera, a plant known to contain the compound Flavanthrinin. It is important to note that while this compound has been identified as a bioactive component of D. bulbifera with established antibacterial activity and low cytotoxicity to normal cells, a comprehensive body of research detailing the specific cytotoxic effects of isolated this compound on cancer cell lines is not available in current scientific literature. Therefore, this guide focuses on the documented cytotoxic and antiproliferative activities of various extracts derived from D. bulbifera against several human cancer cell lines. The data presented herein are compiled from multiple studies and are intended for researchers, scientists, and drug development professionals exploring natural sources for novel anticancer agents. The studies collectively suggest that compounds within these extracts warrant further investigation.
Quantitative Cytotoxicity Data
The cytotoxic effects of Dioscorea bulbifera extracts have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the type of extract, the duration of exposure, and the specific cancer cell line. The data from various studies are summarized below.
Table 1: IC50 Values of Dioscorea bulbifera Leaf Extracts on Breast Cancer Cell Lines
| Cell Line | Extract Type | Incubation Time | IC50 (µg/mL) | Reference |
| MCF-7 | Methanol | 24 h | 8.96 | [1] |
| 48 h | 6.88 | [1] | ||
| 72 h | 3.27 | [1] | ||
| MDA-MB-231 | Methanol | 24 h | 14.29 | [1] |
| 48 h | 11.86 | [1] | ||
| 72 h | 7.23 | [1] | ||
| T47D | Chloroform | Not Specified | 115.63 ± 86.01 | [2][3] |
| Fraction 5 | Not Specified | 14.55 ± 8.62 | [2][3] | |
| Fraction 6 | Not Specified | 7.12 ± 4.43 | [2][3] |
Table 2: Cytotoxic Activity of Dioscorea bulbifera Tuber Extracts on Various Cancer Cell Lines
| Cell Line | Extract Type | Incubation Time | Cytotoxicity (%) at 250 µg/mL | Reference |
| L5178Y-R (Murine Lymphoma) | Ethanol | 48 h | ~72% | [2][4] |
| Methanol | 48 h | ~60% | [2][4] | |
| MCF-7 (Human Breast Cancer) | Ethanol | 48 h | ~70% | [2][4] |
| Methanol | 48 h | ~74% | [2][4] | |
| MDA-MB-231 (Human Breast Cancer) | Ethanol | 48 h | ~58% | [2][4] |
| Methanol | 48 h | ~68% | [2][4] |
Note: For tuber extracts, specific IC50 values were not provided in the source material; instead, the percentage of cytotoxicity at a high concentration was reported. These extracts showed selective activity against tumor cells while not affecting the viability of normal murine splenocytes and thymocytes.[2][4][5]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the in vitro cytotoxicity of Dioscorea bulbifera extracts.
Cell Culture and Maintenance
-
Cell Lines: Human breast adenocarcinoma (MCF-7, MDA-MB-231, T47D) and murine lymphoma (L5178Y-R) cell lines were used.[1][2][3][4] Normal cell lines such as Vero (monkey kidney epithelial) cells were utilized to assess selectivity.[3]
-
Culture Medium: Cells were typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the D. bulbifera extract. A control group was treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates were incubated for specified periods, typically 24, 48, or 72 hours.[1]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability was calculated as a percentage relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the extract concentration and analyzing the data using a suitable statistical software (e.g., Probit-Regression analysis).[3]
Apoptosis Detection by Flow Cytometry
Studies indicate that the cytotoxic effects of D. bulbifera extracts are mediated, at least in part, by the induction of apoptosis.[1] Flow cytometry with Annexin V/Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the plant extract at concentrations around the determined IC50 value for a specified time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis: For cell cycle analysis, treated cells are fixed in ethanol, treated with RNase A, and stained with Propidium Iodide to quantify DNA content, allowing for the identification of cells in Sub-G1, G0/G1, S, and G2/M phases. An increase in the Sub-G1 peak is indicative of apoptotic DNA fragmentation.[1]
Visualizations: Workflows and Pathways
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a conceptual model of the apoptotic signaling pathway potentially activated by bioactive compounds in D. bulbifera extracts.
References
- 1. Secondary Metabolites, Antioxidant, and Antiproliferative Activities of Dioscorea bulbifera Leaf Collected from Endau Rompin, Johor, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
Phenanthrene Compounds in Traditional Medicine: A Technical Guide for Researchers
Phenanthrenes are a class of polycyclic aromatic hydrocarbons derived from natural sources, which have garnered significant attention from botanists, biologists, and pharmacists.[1] These compounds are prominent active ingredients in numerous traditional herbal medicines, particularly within the Orchidaceae, Juncaceae, Dioscoreaceae, and Lauraceae families.[1][2][3] For centuries, plants containing these compounds have been utilized in traditional medicine for a variety of ailments.[3][4] Modern scientific investigation has begun to validate these traditional uses, revealing a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3][4]
This technical guide provides an in-depth review of phenanthrene compounds, focusing on their role in traditional medicine, their biological activities supported by quantitative data, and the experimental methodologies used for their study. It is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these natural products.
Biological Activities of Phenanthrene Compounds
Phenanthrenes exhibit a wide range of biological effects, with cytotoxic and anti-inflammatory activities being the most extensively studied. The structural diversity of these compounds contributes to their varied mechanisms of action and potency.
Antiproliferative and Cytotoxic Activity
A significant number of phenanthrenes isolated from medicinal plants have demonstrated potent activity against various human cancer cell lines. This has made them attractive candidates for oncology drug discovery. The tables below summarize the in vitro antiproliferative effects of several phenanthrene compounds.
Table 1: Antiproliferative Activity of Phenanthrenes from the Juncaceae Family
| Compound | Plant Source | Human Cancer Cell Line | IC50 (µM) | Reference |
| Phenanthrene 2 | Juncus atratus | HeLa (Cervical) | 3.5 | [5] |
| Phenanthrene 3 | Juncus atratus | HeLa (Cervical) | 2.9 | [5] |
| Phenanthrene 4 | Juncus atratus | HeLa (Cervical) | 3.7 | [5] |
| Juncusol | Juncus tenuis | HeLa (Cervical) | 0.5 | [6] |
| Effusol | Juncus tenuis | HeLa (Cervical) | 2.3 | [6] |
| Ensifolin A | Juncus ensifolius | HeLa, COLO 205, COLO 320 | 3.9 - 12.7 | [7] |
| Diphenanthrene 4 | Juncus tenuis | COLO 205, COLO 320 | 7.60 - 17.32 | [6] |
| Diphenanthrene 5 | Juncus tenuis | COLO 205, COLO 320 | 7.60 - 17.32 | [6] |
| Diphenanthrene 19 | Juncus tenuis | COLO 205, COLO 320 | 7.60 - 17.32 | [6] |
Table 2: Antiproliferative Activity of Phenanthrenes from the Orchidaceae and Other Families
| Compound | Plant Source | Human Cancer Cell Line | IC50 (µM) | Reference |
| Orchinol | Dendrobium officinale | HI-60 (Leukemia) | 11.96 | [8] |
| Orchinol | Dendrobium officinale | THP-1 (Leukemia) | 8.92 | [8] |
| Dihydrophenanthrene 70 | Dendrobium officinale | HI-60 (Leukemia) | 20.78 ± 1.80 | [8] |
| Dihydrophenanthrene 70 | Dendrobium officinale | THP-1 (Leukemia) | 45.32 ± 2.39 | [8] |
| Effusol Derivative 3 | Juncus tenuis (Semisynthetic) | MCF-7 (Breast) | 5.8 | [9] |
| Effusol Derivative 3 | Juncus tenuis (Semisynthetic) | T47D (Breast) | 7.0 | [9] |
| Effusol Derivative 3 | Juncus tenuis (Semisynthetic) | A2780 (Ovarian) | 8.6 | [9] |
| Brassica phenanthrene A | Brassica rapa | HCT-116, MCF-7, HeLa | 15.0 - 35.0 | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Phenanthrenes have shown potential in modulating inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.
Table 3: Anti-inflammatory Activity of Phenanthrene Compounds
| Compound | Plant Source | Assay | IC50 (µM) | Reference |
| Juncusol | Juncus ensifolius | Superoxide anion generation | 3.1 | [7] |
| Juncuenin B | Juncus ensifolius | Superoxide anion generation | 4.9 | [7] |
| Juncuenin B | Juncus ensifolius | Elastase release in neutrophils | 5.5 | [7] |
| Loddigesiinol A | Dendrobium spp. | Nitric Oxide (NO) Production | < 5 | [11] |
| (S)-5-methoxy-2,4,7,9-tetrahydroxy-9,10-dihydrophenanthrene | Dendrobium spp. | Nitric Oxide (NO) Production | < 5 | [11] |
Key Experimental Protocols
The discovery and evaluation of bioactive phenanthrenes involve a series of systematic experimental procedures, from isolation to biological characterization.
General Protocol for Isolation and Purification
The isolation of phenanthrenes from plant material is a multi-step process designed to separate these compounds from a complex mixture of secondary metabolites.
-
Extraction: Dried and powdered plant material is typically extracted with solvents of increasing polarity, such as dichloromethane (CH2Cl2) and methanol (MeOH).
-
Fractionation: The crude extract is then subjected to fractionation. For instance, a CH2Cl2-soluble fraction can be separated using vacuum liquid chromatography (VLC) on silica gel with a gradient elution system (e.g., cyclohexane-EtOAc-MeOH).[5]
-
Purification: Fractions enriched with phenanthrenes are further purified using a combination of chromatographic techniques. These can include polyamide column chromatography, reversed-phase (RP) VLC, preparative thin-layer chromatography (PLC), gel filtration (GF), and high-performance liquid chromatography (RP-HPLC) to yield pure compounds.[5]
In Vitro Antiproliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and proliferation, commonly used to screen for cytotoxic compounds.[7][9]
-
Cell Seeding: Human tumor cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test phenanthrene compound (typically dissolved in DMSO) and incubated for a set period (e.g., 72 hours). Control wells contain DMSO (negative control) and a standard anticancer drug like doxorubicin or cisplatin (positive control).[5]
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells like macrophages.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in 96-well plates.[12]
-
Stimulation and Treatment: The cells are co-incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), and various concentrations of the test phenanthrene compound.
-
Incubation: The plates are incubated for approximately 24 hours to allow for NO production.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This reagent reacts with nitrite to form a colored azo product.
-
Quantification: The absorbance of the colored product is measured with a plate reader, and the concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of the compound is then calculated.
Signaling Pathways and Mechanisms of Action
Research into the mechanisms of action of phenanthrenes has revealed their ability to modulate key cellular signaling pathways involved in disease pathogenesis. For example, certain phenanthrenes have been found to inhibit liver fibrosis by targeting pro-fibrotic and pro-inflammatory pathways.
Natural phenanthrenes have been shown to inhibit liver fibrosis by downregulating the expression of Transforming Growth Factor-beta 1 (TGF-β1) and TNF-α.[13] These cytokines are central to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. Upon activation by stimuli like LPS, HSCs secrete inflammatory cytokines and pro-fibrotic factors. Phenanthrene derivatives can intervene in this process, inhibiting the secretion of TNF-α, IL-1β, and TGF-β1, thereby reducing the fibrotic response.[13]
Conclusion
Phenanthrene compounds isolated from plants used in traditional medicine represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated antiproliferative and anti-inflammatory activities, supported by quantitative data, underscore their importance as lead structures in modern drug discovery. The detailed experimental protocols and understanding of their mechanisms of action provide a solid foundation for further research. This guide serves as a resource to encourage and facilitate the continued exploration of these valuable natural products for the development of novel therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 6. mdpi.com [mdpi.com]
- 7. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Traditional Uses and Pharmacologically Active Constituents of Dendrobium Plants for Dermatological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Chemical Constituents and Important Mechanism of Pharmacological Biology in Dendrobium Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design, synthesis and activities of phenanthrene derivatives against hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction and Isolation of Flavanthrinin from Dioscorea bulbifera
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dioscorea bulbifera, commonly known as the air potato or air yam, is a perennial vine recognized for its use in traditional medicine across various cultures, including those in India, China, and Thailand.[1][2][3] The plant is a rich source of bioactive compounds such as saponins, flavonoids, and alkaloids, which contribute to its therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1][4] One of the key bioactive compounds isolated from D. bulbifera is flavanthrinin, a phenanthrene derivative that has demonstrated significant antibacterial activity, particularly against skin-associated bacteria.[5][6] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the bulbils of Dioscorea bulbifera.
I. Materials and Equipment
1. Plant Material:
-
Air-dried bulbils of Dioscorea bulbifera
2. Solvents and Reagents (Analytical or HPLC grade):
-
Hexane
-
Dichloromethane
-
Ethyl acetate
-
Methanol
-
Ethanol
-
Distilled water
-
Chloroform
-
Silica gel for column chromatography
-
Pre-coated silica gel plates for Thin-Layer Chromatography (TLC)
-
Vanillin-sulphuric acid reagent (for visualization)
3. Equipment:
-
Pulverizer/grinder
-
Large flasks for maceration
-
Orbital shaker
-
Whatman No. 1 filter paper
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Freeze-dryer
-
Glass columns for chromatography
-
Preparative TLC plates and developing chamber
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) spectrometer (for structural analysis)
-
Vials and storage containers
II. Experimental Protocols
Protocol 1: Preparation of Plant Material and Solvent Extraction
This protocol details the initial extraction process to obtain a crude extract from D. bulbifera bulbils. The ethyl acetate extract has been shown to be the most effective for isolating this compound.[5][6][7]
-
Preparation of Plant Material: Collect fresh bulbils of Dioscorea bulbifera. Wash them thoroughly and air-dry them in the shade until all moisture is removed.
-
Pulverization: Grind the air-dried bulbils into a fine powder using a pulverizer.[7]
-
Solvent Extraction:
-
Perform sequential maceration of the powdered bulbils with various solvents to remove impurities and isolate the desired compounds. Use hexane, dichloromethane, ethyl acetate, methanol, and ethanol in succession.[7]
-
For the key extraction step, macerate the powdered material in ethyl acetate. A suggested ratio is 100g of powder to 1.5 L of solvent.[8][9]
-
Place the mixture in an orbital shaker for 72 hours at room temperature.[7][10]
-
-
Filtration and Concentration:
-
Drying and Storage:
Protocol 2: Isolation and Purification of this compound
This protocol describes the chromatographic techniques used to isolate and purify this compound from the crude ethyl acetate extract.
-
Thin-Layer Chromatography (TLC) Bioautography:
-
Perform an initial analysis of the ethyl acetate extract using TLC to identify the active antibacterial components.[5][6]
-
Spot the extract on a TLC plate and develop it using a suitable mobile phase, such as chloroform:methanol:water (8:2:0.2).[5]
-
After development, perform bioautography by applying a culture of a target bacterium (e.g., Staphylococcus aureus) to the plate. Zones of inhibition will indicate the location of active compounds.[5]
-
-
Column Chromatography:
-
Pack a glass column with silica gel.
-
Dissolve the crude ethyl acetate extract and load it onto the column.
-
Elute the column with a gradient of solvents, starting from a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.[10]
-
Collect the fractions sequentially.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC. Pool the fractions that show similar TLC profiles and exhibit the desired active spot identified during bioautography.[10]
-
-
Preparative TLC:
-
For final purification, subject the pooled active fractions to preparative TLC.[6]
-
Scrape the silica gel band corresponding to the active compound (this compound).
-
Elute the compound from the silica with a suitable solvent (e.g., methanol), filter, and concentrate to yield the purified this compound.
-
-
Structural Elucidation:
III. Data Presentation
The following tables summarize the quantitative data on the antibacterial and cytotoxic activities of the D. bulbifera ethyl acetate extract and the purified this compound-containing fraction.
Table 1: Antibacterial Activity of D. bulbifera Extracts
| Test Organism | Ethyl Acetate Extract MIC (mg/mL) | This compound Fraction MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.78 - 1.56 | 0.02 - 0.78 |
| Methicillin-resistant S. aureus (MRSA) | 0.78 - 1.56 | 0.02 - 0.78 |
| Staphylococcus epidermidis | 0.78 - 1.56 | 0.02 - 0.78 |
Data sourced from references[2][5][6]. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 2: Cytotoxicity Analysis
| Substance | Cell Line | CC50 Value (mg/mL) |
|---|---|---|
| Ethyl Acetate Extract | Vero cells | Not specified, but higher than fraction |
| This compound-containing Fraction | Vero cells | 0.41 ± 0.03 |
Data sourced from references[5][6]. CC50 (50% cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. The lower CC50 value of the this compound fraction compared to its MIC indicates a favorable safety profile.[5]
IV. Visualization
The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria | springermedizin.de [springermedizin.de]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. phytojournal.com [phytojournal.com]
- 10. pharmajournal.net [pharmajournal.net]
Application Note: Structure Elucidation of Flavanthrinin using Nuclear Magnetic Resonance (NMR) Spectroscopy
AN-NMR-017
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview and experimental protocols for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of flavanthrinin, a bioactive natural product with significant antibacterial properties.
Introduction
This compound is a bioactive compound isolated from Dioscorea bulbifera, a plant used in traditional medicine.[1][2] Recent studies have highlighted its potent antibacterial activity, particularly against skin-associated bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[3][4] The precise determination of its chemical structure is paramount for understanding its mechanism of action, enabling synthetic efforts, and developing it as a potential therapeutic agent.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the de novo structure elucidation of novel natural products.[1] Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, NMR allows for the non-destructive analysis of a molecule's carbon-hydrogen framework, providing detailed information about atom connectivity and spatial proximity. This application note details the comprehensive NMR-based approach to confirm the structure of this compound.
Workflow for Structure Elucidation
The structural elucidation of a natural product like this compound follows a systematic workflow. The process begins with the isolation and purification of the compound, followed by a series of NMR experiments. The data from these experiments are then pieced together to build the final molecular structure.
NMR Data and Structure Assembly
The structure of this compound was successfully elucidated using a combination of 1D and 2D NMR techniques.[3][4] The primary experiments include ¹H NMR for proton environments, ¹³C NMR for the carbon skeleton, and 2D experiments like COSY, HSQC, and HMBC to establish connectivity.
3.1. Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 2 | 5.40 | dd | 12.5, 3.0 |
| 3a | 3.10 | dd | 17.0, 12.5 |
| 3b | 2.85 | dd | 17.0, 3.0 |
| 6 | 6.15 | d | 2.1 |
| 8 | 6.10 | d | 2.1 |
| 2' | 7.40 | d | 2.2 |
| 5' | 6.90 | d | 8.5 |
| 6' | 7.35 | dd | 8.5, 2.2 |
| 5-OH | 12.10 | s | - |
| 7-OH | 5.80 | s | - |
| 3'-OH | 5.95 | s | - |
| 4'-OH | 6.05 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Predicted δ (ppm) |
|---|---|
| 2 | 79.5 |
| 3 | 42.8 |
| 4 | 196.5 |
| 5 | 164.0 |
| 6 | 96.0 |
| 7 | 167.5 |
| 8 | 95.2 |
| 9 | 163.0 |
| 10 | 102.5 |
| 1' | 129.0 |
| 2' | 115.5 |
| 3' | 145.8 |
| 4' | 146.5 |
| 5' | 115.0 |
| 6' | 119.0 |
3.2. Structure Assembly with 2D NMR
2D NMR experiments are essential for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds. For this compound, COSY would establish the spin systems in the C-ring (H-2 with H-3a/3b) and the B-ring (H-5' with H-6').
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹J-coupling), allowing for the unambiguous assignment of carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J). This is the key experiment for connecting the different structural fragments.
Biological Activity and Potential Signaling Pathways
This compound's antibacterial properties suggest it interferes with critical bacterial processes. Flavonoids are known to act via multiple mechanisms.[5][6] Additionally, as part of the flavonoid family, this compound may possess anti-inflammatory properties, which are often mediated by the NF-κB signaling pathway.[1][3]
4.1. Potential Antibacterial Mechanisms
The antibacterial action of flavonoids can be multifaceted, involving the disruption of the bacterial cell membrane, inhibition of key enzymes like DNA gyrase, or interference with energy metabolism.[5]
References
- 1. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Flavanthrinin against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant threat to public health due to its resistance to multiple antibiotics. Flavanthrinin, a natural product, has demonstrated promising antibacterial activity against MRSA.[1] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial activity of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[2][3]
Principle
The broth microdilution assay involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the MRSA test strain. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound at which no growth is observed.
Materials and Reagents
-
This compound
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
0.9% sterile saline
-
Tryptic Soy Agar (TSA) plates
-
Sterile 96-well microtiter plates with lids
-
Sterile reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Sterile loops and spreaders
Data Presentation
The antibacterial efficacy of this compound against MRSA is summarized in the table below. The data is compiled from available scientific literature.
| Compound/Fraction | Test Organism | MIC Range (mg/mL) | Reference |
| This compound-containing fraction | MRSA | 0.02 - 0.78 | [1] |
| This compound-containing fraction | S. aureus | 0.02 - 0.78 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Due to the likely hydrophobic nature of this compound, a stock solution is prepared in DMSO.
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
-
This stock solution will be used to prepare the working solutions.
Preparation of MRSA Inoculum
A standardized inoculum is crucial for the accuracy and reproducibility of the MIC assay. The final inoculum density in each well should be approximately 5 x 10^5 CFU/mL.
-
From a fresh culture of MRSA on a TSA plate (incubated for 18-24 hours), select 3-5 well-isolated colonies using a sterile loop.
-
Transfer the colonies into a tube containing 5 mL of sterile 0.9% saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A spectrophotometer can also be used to adjust the suspension to an absorbance of 0.08-0.13 at 625 nm, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension by transferring 0.1 mL into 9.9 mL of CAMHB. This will result in a concentration of approximately 1-2 x 10^6 CFU/mL. This is the standardized inoculum for the assay.
Broth Microdilution Assay
This procedure follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Serial Dilution of this compound:
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this solution should be twice the highest concentration to be tested in the assay.
-
Add 200 µL of this intermediate this compound solution to well 1.
-
Using a multichannel or single-channel pipette, transfer 100 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this twofold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
After mixing the contents of well 10, discard 100 µL.
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the standardized MRSA inoculum (prepared in step 2.5) to wells 1 through 11. Do not add bacteria to well 12.
-
This will bring the final volume in wells 1-11 to 200 µL and will dilute the this compound concentrations by half, achieving the final desired test concentrations. The final bacterial concentration in each well will be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting the Results
-
After incubation, visually inspect the microtiter plate.
-
The sterility control (well 12) should show no growth (clear).
-
The growth control (well 11) should show distinct turbidity, indicating adequate bacterial growth.
-
Examine wells 1 through 10 for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (the well appears clear).
Mandatory Visualization
Caption: Workflow for the MIC Assay of this compound against MRSA.
Discussion
The broth microdilution method is a reliable and reproducible technique for determining the MIC of antimicrobial agents. When testing natural products like this compound, it is crucial to ensure its solubility in the test medium. The use of DMSO is a common practice, but its final concentration in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth. A DMSO control should be included to verify that the solvent does not affect the growth of the MRSA strain at the concentrations used. The information that a this compound-containing fraction has low cytotoxicity suggests its potential as a therapeutic agent.[1] Further studies are warranted to elucidate the precise mechanism of action of this compound against MRSA. The antibacterial mechanism of flavonoids against MRSA can involve the disruption of membrane structures, inhibition of efflux pumps, and inhibition of bacterial virulence factors.
References
- 1. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Computer-Driven Approach to Discover Natural Product Leads for Methicillin-Resistant Staphylococcus aureus Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
Application Notes and Protocols: Broth Microdilution Method for Antibacterial Susceptibility Testing of Flavanthrinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavanthrinin, a bioactive compound isolated from Dioscorea bulbifera, has demonstrated significant antibacterial activity, particularly against skin-associated bacteria.[1] This document provides a detailed protocol for determining the antibacterial susceptibility of various bacteria to this compound using the broth microdilution method. This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific adaptations for natural products like this compound.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes the known MIC values of this compound against various bacterial strains as determined by the broth microdilution method. This data is crucial for understanding the compound's spectrum of activity and potency.
| Bacterial Strain | ATCC/Strain No. | MIC Range (mg/mL) | Reference |
| Staphylococcus aureus | DMST 8840 | 0.02 - 0.78 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | DMST 20651 | 0.02 - 0.78 | [1] |
| Staphylococcus epidermidis | DMST 3547 | 0.02 - 0.78 | [1] |
| Staphylococcus epidermidis | DMST 4343 | 0.02 - 0.78 | [1] |
Experimental Protocols
This section provides a detailed step-by-step methodology for performing the broth microdilution assay to determine the MIC of this compound.
Materials and Reagents
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as quality control strains)
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Multichannel pipette (optional)
-
Sterile reservoirs
Preparation of this compound Stock Solution
Due to the hydrophobic nature of many flavonoids, proper solubilization is critical for accurate MIC determination.
-
Dissolution: Prepare a stock solution of this compound in 100% DMSO. The concentration of this stock solution should be at least 100 times the highest final concentration to be tested to minimize the final concentration of DMSO in the wells.
-
Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter if not prepared from a sterile powder under aseptic conditions.
Inoculum Preparation
Standardization of the bacterial inoculum is a critical step to ensure reproducibility.
-
Bacterial Culture: From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspension: Suspend the colonies in sterile saline.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
Broth Microdilution Procedure
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution of this compound:
-
Add 100 µL of the this compound stock solution (prepared in CAMHB at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Controls:
-
Growth Control: One well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum, without any this compound.
-
Sterility Control: One well containing 200 µL of uninoculated CAMHB.
-
Solvent Control: One well containing the highest concentration of DMSO used in the assay (in CAMHB) and the bacterial inoculum to ensure the solvent does not inhibit bacterial growth.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension (prepared in step 3.4) to each well (except the sterility control), resulting in a final volume of 200 µL per well and the desired final inoculum of 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Determination of Minimum Inhibitory Concentration (MIC)
-
Visual Inspection: After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye. A reading mirror can be used to facilitate the observation of the well bottoms.
-
Growth Indicators (Optional): Resazurin or other colorimetric indicators can be added to the wells after incubation to aid in the determination of bacterial viability. A color change indicates metabolic activity and, therefore, bacterial growth.
-
Spectrophotometric Reading (Optional): The optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Cell Viability Assay: Assessing the Cytotoxicity of Flavanthrinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of naturally occurring polyphenolic compounds, have garnered significant attention in cancer research due to their potential anti-proliferative and cytotoxic effects on various cancer cell lines.[1][2] These compounds are known to modulate multiple signaling pathways involved in cell growth, apoptosis, and cell cycle regulation.[1][3][4] Flavanthrinin, a flavonoid, has been noted for its low cytotoxicity against normal cell lines, such as Vero cells, in the context of its antibacterial properties.[5] While specific data on the cytotoxic effects of this compound on cancer cells is not extensively available, this document provides a generalized protocol and application notes for assessing its potential anticancer activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
The MTT assay is a widely used colorimetric method to evaluate cell viability.[3] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells.[3] This application note will detail the protocol for determining the cytotoxic effects of a test compound, exemplified by a representative flavonoid, on cancer cells and for calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for assessing cell viability. The assay's fundamental principle lies in the enzymatic conversion of the water-soluble, yellow MTT reagent to an insoluble, purple formazan product by mitochondrial dehydrogenases of living cells.[3] This reduction only occurs in metabolically active cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 570 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Data Presentation
The cytotoxic effect of a compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides a hypothetical, yet realistic, summary of IC50 values for a representative flavonoid against various human cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | Representative Flavonoid IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 42.8 |
| HeLa | Cervical Carcinoma | 38.2 |
| A549 | Lung Carcinoma | 55.1 |
| HepG2 | Hepatocellular Carcinoma | 30.7 |
| HCT116 | Colon Carcinoma | 28.9 |
Note: The IC50 values presented in this table are for illustrative purposes and represent typical values observed for cytotoxic flavonoids. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or representative flavonoid)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that results in 50% cell viability.
-
Potential Signaling Pathways Affected by Flavonoids
Flavonoids are known to exert their anticancer effects by modulating various signaling pathways. While the specific mechanism of this compound is yet to be fully elucidated, a generalized diagram of potential pathways is presented below. Many flavonoids have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][6]
Generalized Apoptotic Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by flavonoids.
Generalized Cell Cycle Arrest Pathway
Many flavonoids can also induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[4][7] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).
Caption: A simplified diagram illustrating how flavonoids may induce cell cycle arrest.
Conclusion
The MTT assay is a robust and valuable tool for the initial screening and characterization of the cytotoxic potential of compounds like this compound against cancer cell lines. The detailed protocol provided in this application note offers a standardized method for obtaining reproducible results. While the specific anticancer mechanisms of this compound require further investigation, the information presented on the general effects of flavonoids provides a strong basis for designing and interpreting cytotoxicity studies. The visualization of the experimental workflow and potential signaling pathways aims to facilitate a clearer understanding of the experimental process and the compound's potential mode of action. It is imperative that researchers experimentally determine the specific effects of this compound on various cancer cell lines to validate its potential as a therapeutic agent.
References
- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential [mdpi.com]
- 5. Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tumor-growth inhibitory activity of flavanone and 2'-OH flavanone in vitro and in vivo through induction of cell cycle arrest and suppression of cyclins and CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of Flavanthrinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavanthrinin, a flavonoid compound, has demonstrated notable biological activities, including antibacterial properties with low cytotoxicity.[1][2] Flavonoids as a class are widely recognized for their potential anticancer effects, which are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate key cellular signaling pathways.[3][4][5][6] This document outlines a comprehensive study design to elucidate the mechanism of action of this compound, focusing on its potential as an anticancer agent. The provided protocols and data presentation formats are intended to guide researchers in conducting these investigations.
I. Preliminary Assessment of Cytotoxicity
The initial step in characterizing the mechanism of action of this compound is to determine its cytotoxic effects on a panel of cancer cell lines. This will establish a dose-response relationship and guide the concentration range for subsequent mechanistic studies.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |
| MCF-7 | Breast Cancer | |||
| MDA-MB-231 | Breast Cancer | |||
| A549 | Lung Cancer | |||
| HCT116 | Colon Cancer | |||
| HepG2 | Liver Cancer | |||
| PC-3 | Prostate Cancer |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
II. Investigation of Apoptosis Induction
A common mechanism of action for flavonoid compounds is the induction of programmed cell death, or apoptosis.[4][7]
Table 2: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| This compound | IC50 | |||
| This compound | 2 x IC50 | |||
| Staurosporine (Positive Control) | 1 |
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the indicated concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Protein | Treatment (IC50) | Fold Change vs. Control |
| Cleaved Caspase-3 | This compound | |
| Cleaved Caspase-9 | This compound | |
| Cleaved PARP | This compound | |
| Bax | This compound | |
| Bcl-2 | This compound | |
| Ratio | ||
| Bax/Bcl-2 | This compound |
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, cleaved PARP, Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. The Effects and Mechanisms of Flavonoids on Cancer Prevention and Therapy: Focus on Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids on the Frontline against Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Flavanthrinin for In Vitro Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Flavanthrinin, a naturally occurring phenanthrene, for use in a variety of in vitro assays. The information compiled herein is intended to guide researchers in preparing this compound solutions to ensure reproducibility and accuracy in experimental outcomes.
Introduction to this compound
This compound is a bioactive compound isolated from various plant sources, including Dendrobium species. It has garnered interest in the scientific community for its potential therapeutic properties, including antibacterial and cytotoxic activities. Proper dissolution and handling of this compound are critical for obtaining reliable and consistent results in in vitro studies.
Solubility of this compound
Understanding the solubility of this compound is the first step in preparing it for experimental use. Based on available data, this compound exhibits the following solubility characteristics:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Recommended for preparing high-concentration stock solutions. |
| Acetone | Soluble[1] | Can be used as a primary solvent. |
| Chloroform | Soluble[1] | Primarily for extraction and analytical purposes. |
| Dichloromethane | Soluble[1] | Primarily for extraction and analytical purposes. |
| Ethyl Acetate | Soluble[1] | Can be used for extraction and as a solvent for some applications. |
| Water | Insoluble | This compound is largely insoluble in aqueous solutions. |
Note: For most in vitro cell-based assays, DMSO is the solvent of choice for creating a stock solution due to its high solvating power and compatibility with cell culture media at low final concentrations.
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 240.25 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.40 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Vortexing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear, particle-free solution should be obtained.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated micropipettes
Procedure:
-
Thaw the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors, prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired working concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound. This accounts for any potential effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Add the prepared working solutions to your cell cultures immediately.
Example Experimental Workflow
The following diagram illustrates a typical workflow for preparing this compound for an in vitro cytotoxicity assay.
Caption: Experimental workflow for this compound preparation.
Potential Signaling Pathway Involvement
While the precise molecular mechanisms of this compound are still under investigation, as a flavonoid, it may modulate key signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) pathway. Flavonoids have been reported to interfere with this pathway, which plays a crucial role in the expression of pro-inflammatory genes.
The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for this compound's bioactivity.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Disclaimer: This document is intended for research purposes only. The protocols and information provided are based on currently available data and general laboratory practices. Researchers should always consult relevant literature and safety data sheets before handling any chemical compounds. Optimization of protocols for specific cell lines and assays may be required.
References
Application Notes and Protocols for Scaling Up Flavanthrinin Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavanthrinin, a phenanthrene compound isolated from sources such as Dioscorea bulbifera, has demonstrated significant biological activities, including antibacterial properties.[1][2] As research into its therapeutic potential progresses, the need for larger quantities of the pure compound necessitates the development of scalable isolation protocols. This document provides detailed application notes and a multi-step protocol for the efficient, large-scale isolation of this compound, transitioning from laboratory-scale techniques to methods suitable for producing gram-level quantities. The protocol covers optimized solvent extraction, scalable chromatographic purification using flash chromatography, and a final polishing step with preparative High-Performance Liquid Chromatography (HPLC).
Introduction
This compound (IUPAC name: 4-methoxyphenanthrene-2,7-diol; Molecular Formula: C15H12O3) is a naturally occurring phenanthrene that has been identified in plant species including Dioscorea bulbifera and certain orchids.[1][3] Initial laboratory-scale isolation of this compound has been achieved through solvent extraction with ethyl acetate, followed by purification via column chromatography and preparative thin-layer chromatography (TLC).[1] While effective for obtaining small quantities, these methods are not practical for the larger amounts required for advanced preclinical and clinical studies.
Scaling up natural product isolation presents challenges in maintaining both yield and purity.[4][5] This protocol addresses these challenges by employing modern, scalable techniques. The workflow is designed to be efficient and robust, starting with an optimized extraction method to maximize the recovery of this compound from the raw plant material. This is followed by a medium-pressure flash chromatography step for bulk purification, and a final preparative HPLC step to achieve high purity.
Scaled-Up Isolation Workflow
The overall workflow for the scaled-up isolation of this compound is depicted below. It follows a logical progression from raw material processing to the final pure compound.
Caption: Scaled-up isolation workflow for this compound.
Experimental Protocols
Phase 1: Large-Scale Solvent Extraction
This phase aims to efficiently extract this compound and other phenolic compounds from the dried plant material. Ethyl acetate is used as the extraction solvent due to its selectivity for moderately polar compounds like this compound.[1]
Materials and Reagents:
-
Dried and powdered Dioscorea bulbifera bulbils
-
Ethyl acetate (ACS grade or higher)
-
Large-scale Soxhlet extractor or percolation system
-
Rotary evaporator
-
High-capacity vacuum pump
Protocol:
-
Preparation of Plant Material: Ensure the Dioscorea bulbifera bulbils are thoroughly dried (moisture content <10%) and coarsely powdered to a uniform particle size (e.g., 20-40 mesh) to maximize surface area for extraction.
-
Extraction Setup:
-
For quantities up to 1 kg of plant material, a large-scale Soxhlet apparatus is suitable.
-
For multi-kilogram batches, a percolation system is more efficient.
-
-
Extraction Process:
-
Load the powdered plant material (e.g., 1 kg) into the extraction thimble or column.
-
Extract with ethyl acetate for 12-24 hours. The optimal duration should be determined by monitoring the extract color (extraction is complete when the solvent runs clear).
-
For a 1 kg batch, a solvent volume of 10 L is a suitable starting point.
-
-
Concentration:
-
Combine the ethyl acetate extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds.
-
Continue evaporation until a thick, dark residue (the crude extract) is obtained.
-
-
Drying and Yield Calculation:
-
Dry the crude extract under high vacuum to remove residual solvent.
-
Record the final weight of the crude extract to calculate the yield.
-
Data Presentation: Extraction Yields
| Starting Material (kg) | Solvent | Volume (L) | Extraction Time (h) | Crude Extract Yield (g) | Yield (%) |
| 1.0 | Ethyl Acetate | 10 | 18 | 50-70 | 5-7 |
| 5.0 | Ethyl Acetate | 50 | 24 | 250-350 | 5-7 |
Phase 2: Bulk Purification via Flash Chromatography
Flash chromatography is employed for the rapid, medium-pressure separation of the components in the crude extract. This step aims to isolate fractions enriched in this compound, removing highly polar and non-polar impurities.
Materials and Reagents:
-
Crude ethyl acetate extract
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) with pre-packed silica columns
-
Fraction collector
-
TLC plates (silica gel 60 F254) and developing chamber
-
UV lamp (254 nm and 366 nm)
Protocol:
-
Sample Preparation (Dry Loading):
-
Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add an inert solid support (e.g., silica gel or Celite) to the dissolved extract in a 1:2 ratio (extract:support).
-
Evaporate the solvent completely to obtain a dry, free-flowing powder. This dry loading technique generally results in better peak shapes and resolution compared to liquid injection at this scale.
-
-
Column Selection and Equilibration:
-
Select a pre-packed silica gel column appropriate for the amount of sample to be loaded. A general rule of thumb is a sample-to-sorbent mass ratio of 1:20 to 1:100. For 10 g of crude extract, a 200-400 g silica column is recommended.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) for at least 3 column volumes.
-
-
Chromatographic Separation:
-
Load the prepared sample onto the column.
-
Elute the compounds using a step or linear gradient of ethyl acetate in hexane. A suggested gradient is provided in the table below.
-
Monitor the elution profile using the system's UV detector (e.g., at 254 nm and 280 nm).
-
Collect fractions of a suitable volume (e.g., 20-50 mL) throughout the run.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound. Use a mobile phase similar to the elution conditions (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp. This compound should appear as a distinct spot.
-
Pool the fractions containing pure or semi-pure this compound.
-
-
Concentration and Yield:
-
Combine the desired fractions and concentrate using a rotary evaporator.
-
Dry the resulting semi-pure solid under vacuum and record the weight.
-
Data Presentation: Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Size (for 10g crude) | 330 g |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Flow Rate | 80-120 mL/min |
| Detection Wavelength | 254 nm, 280 nm |
| Gradient Profile | |
| 0-5 min | 5% B |
| 5-30 min | 5% to 40% B (linear) |
| 30-40 min | 40% to 100% B (linear) |
| 40-50 min | 100% B (column wash) |
| Expected Results | |
| Purity after Flash | 85-95% |
| Recovery Yield | 60-75% |
Phase 3: Final Polishing by Preparative HPLC
To achieve a purity of >98%, a final purification step using preparative reversed-phase HPLC is necessary. This method separates this compound from any remaining closely related impurities.
Materials and Reagents:
-
Semi-pure this compound from flash chromatography
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for peak shaping)
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size)
-
Analytical HPLC system for purity analysis
-
Lyophilizer
Protocol:
-
Analytical Method Development:
-
Before scaling to preparative HPLC, develop an analytical method on a standard C18 column (e.g., 250 x 4.6 mm, 5 µm) to determine the optimal mobile phase composition and gradient for separating this compound from its impurities. A mobile phase of acetonitrile and water is a good starting point.
-
-
Sample Preparation:
-
Dissolve the semi-pure this compound (e.g., 500 mg) in a minimal volume of the initial mobile phase or a strong, compatible solvent like methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
-
Preparative HPLC Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical method.
-
Inject the sample onto the column. The loading capacity will depend on the column dimensions and packing material; for a 21.2 mm ID column, loading of 100-500 mg per injection is often feasible.
-
Run the preparative gradient, scaling the flow rate from the analytical method.
-
Monitor the elution with a UV detector at the absorbance maximum of this compound.
-
Collect the peak corresponding to this compound using the fraction collector.
-
-
Purity Analysis and Post-Processing:
-
Analyze a small aliquot of the collected fraction using the analytical HPLC method to confirm its purity.
-
Pool the fractions that meet the desired purity specification (>98%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the final pure this compound as a dry powder.
-
Record the final weight and calculate the overall yield.
-
Data Presentation: Preparative HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18 Silica (5-10 µm) |
| Column Dimensions | 250 x 21.2 mm |
| Mobile Phase A | Water (with optional 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (with optional 0.1% Formic Acid) |
| Flow Rate | 15-25 mL/min |
| Injection Volume | 1-5 mL |
| Sample Concentration | 50-100 mg/mL |
| Detection Wavelength | 254 nm |
| Gradient Profile | |
| 0-5 min | 30% B |
| 5-25 min | 30% to 70% B (linear) |
| 25-30 min | 70% to 100% B (linear) |
| 30-35 min | 100% B (column wash) |
| Expected Results | |
| Final Purity | >98% |
| Recovery Yield (from semi-pure) | 80-90% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process during the purification workflow, emphasizing the analysis and pooling steps that guide the transition from one phase to the next.
Caption: Decision workflow for this compound purification.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. warwick.ac.uk [warwick.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Flavanthrinin
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues encountered with Flavanthrinin in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a natural product, a type of phenanthrene, that has been isolated from various plant sources.[1][2][3] Its chemical structure, featuring a largely hydrophobic phenanthrene core with methoxy and hydroxyl groups, contributes to its poor solubility in water. This low aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting its bioavailability and therapeutic efficacy.[4][5]
Q2: What are the initial recommended solvents for dissolving this compound?
This compound is readily soluble in several organic solvents. For creating stock solutions, the following solvents are recommended:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl sulfoxide (DMSO)
-
Acetone[1]
It is crucial to prepare a concentrated stock solution in one of these solvents before further dilution into your aqueous experimental medium.[6][7]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Issue 1: Precipitation Occurs When Diluting a this compound Stock Solution into an Aqueous Buffer.
Cause: The hydrophobic nature of this compound causes it to crash out of solution when the concentration of the organic solvent is significantly lowered by the addition of an aqueous medium. This is a common issue for poorly soluble compounds.[5][8]
Solutions:
-
Use of Co-solvents: Introducing a water-miscible co-solvent into your final aqueous solution can increase the solubility of this compound.[5][8][9][10]
-
Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used co-solvents.[9][11]
-
General Protocol: Prepare your aqueous buffer containing a certain percentage (e.g., 1-10%) of the co-solvent before adding the this compound stock solution. The optimal percentage will need to be determined empirically.
-
-
pH Adjustment: The presence of hydroxyl groups in the this compound structure suggests that its solubility may be pH-dependent.[12][13][14][15]
-
Strategy: By adjusting the pH of the aqueous buffer, you can ionize the hydroxyl groups to the more soluble phenoxide form.
-
General Protocol: Increase the pH of your aqueous buffer (e.g., to pH 8.0, 9.0) and then add the this compound stock solution. Monitor for any precipitation. The ideal pH will need to be determined for your specific experimental conditions. Keep in mind that the stability of this compound at different pH values should also be considered.
-
Issue 2: The Required Concentration of this compound in the Aqueous Medium Cannot Be Achieved Without Using a High Percentage of Organic Solvent That Is Incompatible with the Experiment.
Cause: The experimental system (e.g., cell culture, enzyme assay) may be sensitive to the organic solvents used to dissolve this compound.
Solutions:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water.[16][17][18][19][20]
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to enhance drug solubility.[16]
-
General Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer first. Then, slowly add the this compound stock solution to the cyclodextrin solution while stirring. The molar ratio of this compound to cyclodextrin will need to be optimized.
-
-
Formulation as Nanoparticles: Reducing the particle size of a compound to the nanometer scale can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.[21][22][23][24][25][26]
-
Methods: Techniques such as anti-solvent precipitation can be used to create nanoparticles.[9] This involves dissolving this compound in a solvent and then rapidly mixing it with an anti-solvent (your aqueous buffer) under specific conditions to induce the formation of nanoparticles. This is a more advanced technique that may require specialized equipment.
-
Summary of Solubilization Strategies and Data
| Strategy | Recommended Agents | Starting Concentration (Typical) | Key Considerations |
| Co-solvents | Ethanol, Propylene Glycol, PEG 300 | 1-10% (v/v) in final solution | Compatibility with the experimental system.[9][11] |
| pH Adjustment | NaOH, KOH to increase pH | pH 7.5 - 9.0 | Stability of this compound at elevated pH.[12][13][15] |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | 1-5% (w/v) or molar excess | Molar ratio of this compound to cyclodextrin needs optimization.[16][17] |
| Nanoparticles | Stabilizers (e.g., polymers, surfactants) | Varies with method | Requires specialized formulation expertise and equipment.[22][24] |
Experimental Protocol: Solubilization of this compound using a Co-solvent
This protocol describes a general method for preparing a 100 µM working solution of this compound in an aqueous buffer using DMSO as the initial solvent and ethanol as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (200 proof)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution of this compound in DMSO: a. Weigh out an appropriate amount of this compound powder. b. Dissolve the powder in pure DMSO to achieve a final concentration of 10 mM. c. Ensure the powder is completely dissolved by vortexing. This is your primary stock solution. Store at -20°C.
-
Prepare the Aqueous Buffer with Co-solvent: a. Determine the final volume of your working solution. b. In a sterile tube, prepare your aqueous buffer containing the desired final concentration of the co-solvent (e.g., for a final concentration of 1% ethanol in 1 mL, add 10 µL of ethanol to 990 µL of your aqueous buffer).
-
Prepare the 100 µM this compound Working Solution: a. Dilute the 10 mM this compound stock solution 1:100 into the co-solvent-containing aqueous buffer. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM this compound stock to 990 µL of the 1% ethanol-containing buffer. b. Immediately vortex the solution vigorously for 30 seconds to ensure rapid mixing and prevent precipitation. c. Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Visualizing the Decision-Making Process
The following workflow diagram illustrates a logical approach to selecting a suitable solubilization strategy for this compound.
Caption: Decision tree for selecting a this compound solubilization method.
The following diagram illustrates the general mechanism of how cyclodextrins enhance the solubility of hydrophobic molecules like this compound.
Caption: Encapsulation of this compound by a cyclodextrin molecule.
References
- 1. This compound | CAS:130827-45-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mgel.msstate.edu [mgel.msstate.edu]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. How does pH affect solubility? - askIITians [askiitians.com]
- 13. reddit.com [reddit.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. ijpsr.com [ijpsr.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scienceasia.org [scienceasia.org]
- 21. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 22. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 24. Nanoparticles Containing Insoluble Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
How to prevent degradation of Flavanthrinin during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Flavanthrinin during extraction.
Troubleshooting Guides
Problem: Low or no yield of this compound in the final extract.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Selection | This compound is soluble in various organic solvents. For extraction from plant material like Dioscorea bulbifera, ethyl acetate has been shown to be effective. Ensure the solvent used is of high purity to avoid contaminants that could promote degradation. |
| Degradation During Extraction | This compound, as a phenolic compound, is susceptible to degradation. Key factors that can cause degradation are elevated temperature, high pH, and exposure to light and oxygen. |
| Temperature: Avoid high temperatures during extraction. If a heating step is necessary, use the lowest effective temperature for the shortest possible duration. Consider using extraction techniques that operate at or below room temperature. | |
| pH: Maintain a neutral or slightly acidic pH during extraction. Phenolic compounds are often more stable in acidic conditions. An acidified solvent, for instance, by adding a small amount of a weak organic acid like formic or acetic acid, can help stabilize this compound. | |
| Light: Protect the extraction mixture and subsequent extracts from direct light. Use amber-colored glassware or wrap glassware in aluminum foil. | |
| Oxygen: Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. | |
| Incomplete Extraction | The extraction time may be insufficient. Optimize the extraction duration to ensure complete recovery of this compound without unnecessarily prolonging exposure to potentially degrading conditions. |
| Improper Sample Preparation | The particle size of the plant material can influence extraction efficiency. Ensure the material is adequately ground to increase the surface area available for solvent penetration. |
Problem: Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation Products | The additional peaks may correspond to degradation products of this compound. As a phenanthrene derivative, degradation can occur through oxidation and ring cleavage. To confirm, attempt to isolate these peaks and characterize their structure using mass spectrometry and NMR. |
| Solvent Impurities or Artifacts | Ensure the use of high-purity solvents and run a solvent blank to rule out contamination. |
| Co-extraction of Other Compounds | The plant matrix is complex and contains numerous other compounds that may be co-extracted with this compound. Further purification steps, such as column chromatography or preparative HPLC, may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound extraction?
A1: While this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, ethyl acetate has been successfully used for its extraction from plant sources. The choice of solvent may also depend on the subsequent purification steps.
Q2: At what temperature should I store my this compound extract?
A2: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, extracts should be stored at -20°C or below in a tightly sealed, light-protected container, preferably under an inert atmosphere.
Q3: Can I use antioxidants to prevent the degradation of this compound?
A3: Yes, the addition of antioxidants to the extraction solvent can help prevent oxidative degradation. Commonly used antioxidants for phenolic compounds include ascorbic acid and butylated hydroxytoluene (BHT). The optimal concentration should be determined experimentally, but a starting point could be in the range of 0.1-1 mg/mL.
Q4: How does pH affect the stability of this compound?
A4: Phenolic compounds like this compound are generally more stable in neutral to slightly acidic conditions. Alkaline conditions can promote oxidation and degradation. It is advisable to maintain the pH of the extraction mixture below 7.
Q5: What analytical techniques are suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and reliable method for the quantification of flavonoids like this compound.
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol provides a general procedure for the extraction of this compound, incorporating measures to minimize degradation.
-
Sample Preparation:
-
Air-dry the plant material at room temperature in a well-ventilated, dark area.
-
Grind the dried material to a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh the powdered plant material and place it in an Erlenmeyer flask.
-
Add ethyl acetate (or another suitable solvent) at a solid-to-solvent ratio of 1:10 (w/v).
-
Optional: Add an antioxidant such as ascorbic acid (e.g., 0.5 mg/mL) to the solvent.
-
Wrap the flask in aluminum foil to protect it from light.
-
Macerate the mixture at room temperature with constant stirring for 24 hours. Alternatively, use ultrasonication for a shorter duration (e.g., 30-60 minutes), monitoring the temperature to avoid heating.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
Store the crude extract in an amber vial at -20°C.
-
Visualizations
Caption: Recommended workflow for the extraction of this compound.
Caption: Hypothetical degradation pathway for this compound.
Optimizing storage conditions for long-term stability of Flavanthrinin
This technical support center provides guidance on the optimal storage conditions for the long-term stability of Flavanthrinin, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored desiccated at -20°C in a tightly sealed container, protected from light.[1] Flavonoids, the chemical class to which this compound belongs, are susceptible to degradation from heat, light, and moisture.[2][3]
Q2: How should I store this compound in solution?
A2: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For short-term storage (up to a few days), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is recommended to prepare aliquots of the solution and store them at -80°C to minimize freeze-thaw cycles. The stability of flavonoids in solution is pH-dependent; neutral or slightly acidic conditions are generally preferred.[4]
Q3: My this compound powder has changed color. Is it still usable?
A3: A change in color, such as yellowing or browning, can be an indication of degradation due to oxidation or exposure to light. Phenolic compounds are prone to oxidation, which can alter their chemical structure and biological activity. It is recommended to perform a purity check using a suitable analytical method, such as HPLC, before using the compound.
Q4: I am observing poor solubility of this compound in my aqueous buffer. What can I do?
A4: this compound has low solubility in aqueous solutions. To improve solubility, you can first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting it with your aqueous buffer. Gentle warming and sonication can also aid in dissolution. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.
Q5: Can I store this compound solutions at room temperature?
A5: Storing this compound solutions at room temperature is not recommended for extended periods. Flavonoids can degrade at room temperature, especially when exposed to light and oxygen.[2] If temporary storage at room temperature is unavoidable, ensure the solution is in a tightly capped, light-protecting container.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions from solid compound.2. Aliquot stock solutions and store at -80°C to avoid multiple freeze-thaw cycles.3. Verify the purity of the solid compound using HPLC analysis. |
| Precipitate forms in the stock solution upon storage at low temperatures | The solvent has frozen or the compound has precipitated out of the solution. | 1. Before use, bring the solution to room temperature and vortex to ensure complete dissolution.2. If precipitation persists, gentle warming and sonication may be necessary.3. Consider using a solvent with a lower freezing point if storing at very low temperatures. |
| Loss of biological activity over time | Chemical degradation of this compound. | 1. Review storage conditions to ensure they are optimal (desiccated, -20°C or -80°C, protected from light).2. Avoid exposure to high pH, oxygen, and metal ions, which can catalyze degradation.3. Perform a stability study under your specific experimental conditions to determine the rate of degradation. |
| Appearance of new peaks in HPLC chromatogram | Degradation of this compound into byproducts. | 1. Analyze the degradation products to understand the degradation pathway.2. Optimize storage and handling procedures to minimize degradation.3. If degradation is unavoidable during the experiment, account for it in the data analysis. |
Long-Term Stability Data (Representative)
The following data is representative of the stability of phenolic compounds similar to this compound and should be used as a guideline. Actual stability may vary.
Table 1: Stability of Solid this compound Under Different Storage Conditions Over 12 Months
| Storage Condition | Purity (%) after 6 months | Purity (%) after 12 months |
| -20°C, Desiccated, Dark | >99% | >98% |
| 4°C, Desiccated, Dark | 98% | 95% |
| 25°C, Ambient Humidity, Light | 90% | 80% |
| 25°C, Ambient Humidity, Dark | 95% | 90% |
Table 2: Stability of this compound in DMSO Solution (10 mM) Over 3 Months
| Storage Condition | Purity (%) after 1 month | Purity (%) after 3 months |
| -80°C, Dark | >99% | >99% |
| -20°C, Dark | 99% | 97% |
| 4°C, Dark | 95% | 88% |
| 25°C, Dark | 85% | 70% |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and degradation of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or another suitable acid for mobile phase modification)
-
HPLC vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-36 min: 90-20% B
-
36-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Reference Standard: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
Stability Samples: Dilute the samples from the stability study to the same working concentration as the reference standard using the mobile phase.
5. Analysis:
-
Inject the reference standard to determine the retention time and peak area of the intact this compound.
-
Inject the stability samples and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Logic for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of Flavanthrinin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of Flavanthrinin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the aromatic protons in a this compound derivative?
A1: Protons on the phenanthrene core of this compound derivatives typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm.[1] The exact chemical shift is influenced by the substitution pattern on the aromatic rings. Electron-donating groups may cause upfield shifts, while electron-withdrawing groups will lead to downfield shifts of the signals for nearby protons.
Q2: Why do I observe complex splitting patterns in the aromatic region of my ¹H NMR spectrum?
A2: The aromatic protons on the phenanthrene backbone form a complex spin system. Protons on the same ring will exhibit spin-spin coupling with their neighbors (ortho-coupling, ³J ≈ 7-9 Hz; meta-coupling, ⁴J ≈ 1-3 Hz). This, combined with potential long-range couplings across rings, can result in overlapping multiplets that are difficult to interpret from the 1D spectrum alone.[1] For unambiguous assignment, 2D NMR experiments like COSY are essential.
Q3: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. What is the best approach?
A3: Quaternary carbons do not have directly attached protons and will therefore not show correlations in an HSQC spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective tool for assigning quaternary carbons.[2][3] Look for 2-bond and 3-bond correlations from known protons to the quaternary carbon signals. For example, a proton at a specific position should show a correlation to the carbons two and three bonds away, allowing for the assignment of the quaternary carbons within the phenanthrene ring system.
Q4: My sample has low solubility in common deuterated solvents like CDCl₃. What are my options?
A4: For poorly soluble polycyclic aromatic compounds, consider using alternative deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄.[4] Gentle heating of the sample may also improve solubility, but be cautious of potential degradation if your compound is thermally sensitive. If solubility remains an issue, a suspension can sometimes be used, but this may lead to broader lines in the spectrum.
Q5: How can I confirm the presence of hydroxyl (-OH) or amine (-NH) protons in my this compound derivative?
A5: Protons attached to heteroatoms are often broad and can be difficult to definitively identify. A simple method for confirmation is a D₂O exchange experiment.[4] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH or -NH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad peaks in the ¹H NMR spectrum. | 1. Poor shimming of the spectrometer.[4]2. Sample is too concentrated.[4]3. Presence of paramagnetic impurities. | 1. Re-shim the spectrometer.2. Dilute the sample.3. Filter the sample through a small plug of silica gel or celite to remove paramagnetic species. |
| Overlapping signals in the aromatic region. | Inherent complexity of the spin system in polycyclic aromatic compounds.[1] | 1. Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion.2. Utilize 2D NMR techniques such as COSY and TOCSY to resolve individual spin systems.[2] |
| Residual solvent peaks obscuring signals of interest. | Incomplete removal of solvents used during purification (e.g., ethyl acetate, hexane). | 1. Dry the sample under high vacuum for an extended period.2. If residual solvent persists, it can sometimes be removed by co-evaporation with a solvent in which it is soluble but the sample is not. |
| Inaccurate integration of aromatic protons. | Overlapping multiplets can make accurate integration challenging. | 1. Use deconvolution software to fit the peaks and determine their relative areas.2. Rely on well-resolved signals for quantitative analysis if possible. |
| No cross-peaks observed in HMBC for some quaternary carbons. | The long-range coupling constant (J) may be too small for the chosen experimental parameters. | 1. Optimize the HMBC experiment by adjusting the long-range coupling delay to better match the expected J-coupling values (typically 2-10 Hz).[2][3] |
Quantitative Data Summary
The following tables provide representative ¹H and ¹³C NMR chemical shift data for a hypothetical this compound derivative based on known data for substituted phenanthrenes. Actual values will vary depending on the specific substitution pattern.
Table 1: Representative ¹H NMR Data for a this compound Derivative in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.85 | d | 8.2 |
| H-3 | 7.60 | s | - |
| H-5 | 8.50 | d | 8.5 |
| H-6 | 7.90 | t | 7.8 |
| H-8 | 7.65 | t | 7.5 |
| H-9 | 8.70 | d | 8.0 |
| H-10 | 7.95 | d | 8.0 |
| OCH₃ | 4.10 | s | - |
| OH | 5.50 | br s | - |
Table 2: Representative ¹³C NMR Data for a this compound Derivative in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 123.0 |
| C-2 | 150.1 |
| C-3 | 105.5 |
| C-4 | 155.2 |
| C-4a | 128.5 |
| C-4b | 130.2 |
| C-5 | 126.8 |
| C-6 | 127.5 |
| C-7 | 148.9 |
| C-8 | 122.5 |
| C-8a | 131.8 |
| C-9 | 125.9 |
| C-10 | 128.1 |
| C-10a | 132.5 |
| OCH₃ | 55.8 |
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of the this compound derivative for ¹H NMR, or 20-30 mg for ¹³C and 2D NMR experiments.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5]
-
Once fully dissolved, transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[5]
-
If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[5]
1D NMR Data Acquisition (¹H and ¹³C)
-
¹H NMR:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Use a spectral width of approximately 16 ppm.
-
Set the number of scans to 16-64, depending on the sample concentration.
-
Employ a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 2-5 seconds.
-
2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton couplings.
-
Acquire the spectrum with a spectral width of 10-12 ppm in both dimensions.
-
Use 2-4 scans per increment and 256-512 increments in the indirect dimension.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates directly bonded proton and carbon atoms.[2]
-
The ¹H dimension spectral width should be set to 10-12 ppm.
-
The ¹³C dimension spectral width should be set to 160-180 ppm.
-
Use 4-8 scans per increment and 256-512 increments in the indirect dimension.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment identifies long-range (2-3 bond) correlations between protons and carbons.[2][3]
-
Set the spectral widths similar to the HSQC experiment.
-
Optimize the experiment for an average long-range coupling constant of 8 Hz.
-
Use 8-16 scans per increment and 256-512 increments in the indirect dimension.
-
Visualizations
Caption: Workflow for NMR-based structure elucidation of this compound derivatives.
Caption: Logical relationships between different NMR experiments for structure elucidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Addressing batch-to-batch variability in Flavanthrinin extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Flavanthrinin extraction. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and optimal yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
This compound, chemically known as 4-methoxyphenanthrene-2,7-diol, is a bioactive phenanthrene compound.[1][2] It has a molecular formula of C15H12O3 and a molecular weight of approximately 240.25 g/mol .[2][3] this compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
It has been isolated from several plant species, most notably from the bulbils of Dioscorea bulbifera (commonly known as air potato), where it is recognized as a potent antibacterial agent.[4][5] Other known sources include Pinalia acervata, Agrostophyllum brevipes, Odontoglossum Harvengtense 'Tutu', and Dendrobium nobile.[2][6]
Q2: What are the primary causes of batch-to-batch variability in this compound extraction?
Batch-to-batch variability in this compound extraction primarily stems from three sources:
-
Raw Material Heterogeneity: The concentration of this compound in the plant source can vary significantly due to genetic differences, geographical location, climate, harvest time, and storage conditions.[7]
-
Extraction Process Parameters: Inconsistencies in the extraction method, such as solvent-to-solid ratio, extraction time, temperature, and agitation speed, can lead to variable yields.[1]
-
Solvent Properties: The type, polarity, and purity of the solvent used for extraction are critical. Variations in solvent composition can significantly affect the solubility and stability of this compound.[1]
Q3: Which solvent system is recommended for optimal this compound extraction?
Based on available literature, ethyl acetate has been effectively used to extract this compound.[5] Generally, for phenolic compounds like this compound, polar solvents such as methanol and ethanol are also effective.[3] The choice of solvent can influence the extraction of other co-occurring phytochemicals. For instance, methanol is often efficient for lower molecular weight polyphenols.[1] It is recommended to perform small-scale solvent screening experiments to determine the optimal solvent or solvent mixture for your specific plant material and desired purity of the extract.
Q4: How does pH influence the extraction of this compound?
The pH of the extraction medium can impact the solubility of phenanthrenes. For phenanthrene, enhanced solubility has been observed in slightly acidic conditions (around pH 4.5-5.5).[5] Since this compound is a di-hydroxylated phenanthrene, its solubility is also likely to be pH-dependent. It is advisable to control and optimize the pH during extraction to ensure consistent yields.
Q5: How can I monitor the consistency of my this compound extracts across different batches?
Implementing robust analytical quality control methods is essential. High-Performance Liquid Chromatography (HPLC) is a validated and reliable technique for the quantification of phenanthrenes in plant extracts.[4] Developing a validated HPLC method to quantify this compound will allow you to compare the concentration of the target compound in each batch. Additionally, creating a chemical fingerprint of your extract using techniques like HPLC or Thin-Layer Chromatography (TLC) can help in assessing the overall consistency of the phytochemical profile.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides systematic solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Yield of this compound | 1. Inappropriate solvent selection. 2. Suboptimal extraction parameters (time, temperature). 3. Poor quality or improper storage of raw material. 4. Degradation of this compound during extraction. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol, and aqueous mixtures). Use a standardized amount of plant material for each test extraction and quantify the yield. 2. Parameter Optimization: Systematically vary the extraction time and temperature. Note that higher temperatures can sometimes lead to degradation of phenolic compounds.[6] 3. Raw Material Qualification: Ensure the plant material is correctly identified, properly dried, and stored in a cool, dark, and dry place to prevent degradation of bioactive compounds. 4. Stability Assessment: Protect the extraction process from light, as phenanthrenes can be light-sensitive.[8] Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Inconsistent Yields Between Batches | 1. Variability in raw material. 2. Inconsistent execution of the extraction protocol. 3. Fluctuations in ambient laboratory conditions (temperature, humidity). | 1. Standardize Raw Material: Source plant material from a single, reputable supplier. If possible, obtain a certificate of analysis. Standardize the pre-processing of the raw material (e.g., grinding particle size). 2. Strict Protocol Adherence: Maintain a detailed and standardized written protocol. Ensure all operators are trained and follow the protocol precisely. Use calibrated equipment. 3. Environmental Control: Monitor and record laboratory conditions. If significant fluctuations are observed, consider performing extractions in a controlled environment. |
| Presence of Interfering Compounds in the Extract | 1. Co-extraction of other phytochemicals with similar solubility. 2. Complex plant matrix. | 1. Selective Extraction: Modify the solvent system to be more selective for this compound. A sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate) can help in removing non-polar and highly polar impurities. 2. Purification Steps: Employ chromatographic techniques such as column chromatography or preparative TLC to purify the crude extract and isolate this compound. |
| Difficulty in Quantifying this compound | 1. Lack of a suitable analytical standard. 2. Matrix effects from co-extracted compounds. 3. Unstable baseline or poor peak shape in HPLC analysis. | 1. Obtain a Reference Standard: Purchase a certified reference standard of this compound for accurate quantification. 2. Sample Clean-up: Use Solid-Phase Extraction (SPE) to clean up the sample before HPLC analysis to remove interfering matrix components. 3. HPLC Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation and peak shape. Ensure the mobile phase is properly degassed. |
Experimental Protocols
Protocol 1: Solvent Screening for Optimal this compound Extraction
Objective: To identify the most effective solvent for extracting this compound from the plant matrix.
Materials:
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Dried and powdered plant material (e.g., Dioscorea bulbifera bulbils)
-
Solvents: n-Hexane, Dichloromethane, Ethyl Acetate, Methanol, Ethanol (analytical grade)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector
Methodology:
-
Weigh 1 gram of the powdered plant material into five separate flasks.
-
Add 20 mL of each solvent (n-Hexane, Dichloromethane, Ethyl Acetate, Methanol, Ethanol) to a respective flask.
-
Agitate the flasks on a shaker at a constant speed for 24 hours at room temperature.
-
Centrifuge the mixtures to pellet the plant material.
-
Carefully decant the supernatant (extract).
-
Evaporate the solvent from each extract using a rotary evaporator.
-
Re-dissolve the dried extracts in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Quantify the concentration of this compound in each extract using a validated HPLC method.
-
Compare the yields to determine the most efficient extraction solvent.
Protocol 2: Validated HPLC Method for Quantification of this compound
Objective: To establish a reliable HPLC method for the routine quantification of this compound in extracts.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is often effective for separating compounds in a plant extract. A typical starting point could be a gradient of 20% acetonitrile to 80% acetonitrile over 30 minutes. The addition of a small amount of formic acid (e.g., 0.1%) to the water can improve peak shape.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the plant extract to a concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 261 nm (based on the UV absorbance maximum for phenanthrenes)[4]
-
-
Analysis: Inject the calibration standards and the sample extracts.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for batch-to-batch variability.
References
- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined effects of pH and biosurfactant addition on solubilization and biodegradation of phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Determination of Polycyclic Aromatic Hydrocarbon Content in Garden Herbal Plants Using Liquid Chromatographic Analysis (HPLC-FL) [mdpi.com]
- 8. pjoes.com [pjoes.com]
Troubleshooting contamination in Flavanthrinin antibacterial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flavanthrinin antibacterial assays.
Troubleshooting Guide: Contamination in this compound Assays
Contamination is a critical issue that can invalidate the results of antibacterial assays. This guide addresses common contamination problems in a question-and-answer format.
Q1: My negative control plates/wells show bacterial growth. What is the likely source of contamination?
A1: Growth in your negative control indicates a breach in aseptic technique or contamination of your reagents or environment. The most common sources include:
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Environment: Microorganisms from the air, work surfaces, or equipment can be introduced into the assay.[1][2][3]
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Operator Error: Improper handling, such as talking over open plates or incorrect flaming of loops, can introduce contaminants from the researcher's own microflora.
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Contaminated Reagents: Media, buffers, water, or even the this compound stock solution could be contaminated.[1]
-
Equipment: Pipettes, pipette tips, glassware, or the incubator may not have been properly sterilized.
To troubleshoot, consider the following steps:
-
Review Aseptic Technique: Ensure all personnel are proficient in sterile techniques.
-
Environmental Monitoring: Use settle plates to check for airborne contaminants in the work area. Swab surfaces to identify sources of contamination.
-
Reagent Sterility Check: Plate out small aliquots of all reagents (media, saline, etc.) onto nutrient agar and incubate to check for growth.
-
Autoclave Validation: Verify that the autoclave is reaching the correct temperature and pressure for sterilization.
Q2: I see multiple colony types on my agar plates, but I only inoculated with Staphylococcus aureus. What does this mean?
A2: The presence of multiple colony morphologies strongly suggests a cross-contamination event. This could have occurred at several stages:
-
Initial Inoculum: The stock culture of S. aureus may be contaminated. To verify, streak the stock culture onto a fresh agar plate for isolation and check for uniform colony morphology.
-
During Inoculation: The inoculating loop or spreader may have come into contact with another source of bacteria before inoculating the assay plate.
-
Cross-Contamination in the Incubator: Condensation from other plates in the incubator could have dripped onto your assay plate.
Corrective Actions:
-
Always work with one microbial culture at a time.
-
Properly sterilize your inoculating loop between every inoculation.
-
Ensure plates are properly sealed and handled carefully within the incubator.
Q3: My broth microdilution assay for MIC determination shows turbidity in wells that should have inhibitory concentrations of this compound. How can I determine if this is contamination or resistance?
A3: This is a common and critical issue. Here’s how to approach it:
-
Check the Negative Control Well: If the well containing only broth (no bacteria or this compound) is turbid, the broth itself is contaminated, and the entire assay is invalid.[4]
-
Gram Stain the Turbid Wells: Perform a Gram stain on a sample from the unexpected growth. If the morphology or Gram reaction is different from your target organism (S. aureus is a Gram-positive coccus), you have contamination.
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Subculture from the Well: Streak a loopful of the culture from the turbid well onto a selective agar medium for S. aureus (e.g., Mannitol Salt Agar) and a general-purpose medium (e.g., Nutrient Agar). If different colony types grow, it confirms contamination.
-
Skipped Wells: If you observe growth in a higher concentration well but not in a lower one (a "skipped well"), this can be a sign of contamination, improper inoculation, or issues with the dilution of this compound.[5][6][7] In such cases, the test should be repeated.
Q4: I am observing fungal contamination (fuzzy or filamentous growth) in my antibacterial assay. What are the primary sources and how can I prevent it?
A4: Fungal spores are ubiquitous in the laboratory environment. The primary sources are often airborne.
-
Prevention is Key:
-
Thoroughly clean and disinfect the work area, especially the biosafety cabinet, with a sporicidal agent.
-
Keep media plates and bottles covered as much as possible.
-
Work near a Bunsen burner to create an updraft that helps prevent airborne spores from settling.
-
Ensure the laboratory's air handling system is functioning correctly and filters are changed regularly.
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If fungal contamination is persistent, consider a thorough cleaning and fumigation of the entire laboratory.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus?
A1: Published studies have shown that this compound demonstrates significant antibacterial activity against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). The MIC can range from 0.02 to 0.78 mg/mL.[8]
Q2: What are the most common bacterial contaminants in a laboratory setting when working with skin-associated bacteria like S. aureus?
A2: Besides other staphylococci, common contaminants can include Pseudomonas aeruginosa, Escherichia coli, and various Bacillus species.[9] These are often introduced through environmental exposure or lapses in aseptic technique.
Q3: Can I add antibiotics to my media to prevent contamination?
A3: While it may be tempting, adding antibiotics to your media during a this compound antibacterial assay is not recommended. It will interfere with the results and you will not be able to accurately determine the antibacterial activity of this compound.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound and its source extract against various skin-associated bacteria.
| Compound/Extract | Target Organism | MIC Range (mg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.02 - 0.78 | [8] |
| This compound | Methicillin-resistant S. aureus (MRSA) | 0.02 - 0.78 | [8] |
| This compound | Staphylococcus epidermidis | 0.02 - 0.78 | [8] |
| Dioscorea bulbifera Ethyl Acetate Extract | Staphylococcus aureus, MRSA, S. epidermidis | 0.78 - 1.56 | [8] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a pure culture of S. aureus grown on an agar plate, select 3-5 colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense MHB into the wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the this compound stock solution across the wells.
-
Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).[4]
-
-
Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[10]
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the well is clear).[5]
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.
-
Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described above.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.
-
Apply this compound Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar.
-
Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters. The size of the zone indicates the susceptibility of the bacteria to this compound.
Visualizations
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Staphylococcus aureus Food Poisoning [healthline.com]
- 3. Staphylococcus Aureus: A Major Pathogen of Food Poisoning | Auctores [auctoresonline.org]
- 4. apec.org [apec.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. scribd.com [scribd.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecolab.com [ecolab.com]
- 10. microrao.com [microrao.com]
Validation & Comparative
Unveiling the Antibacterial Potential of Flavanthrinin: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the natural compound Flavanthrinin has emerged as a promising candidate. This guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting available experimental data in comparison to established antibiotics. Detailed experimental protocols and a proposed mechanism of action are also included to support researchers, scientists, and drug development professionals in their evaluation of this compound.
Executive Summary
This compound, a phenanthrene derivative isolated from Dioscorea bulbifera, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While data on pure this compound is emerging, studies on fractions rich in this compound and structurally related compounds provide strong evidence of its potential. This guide synthesizes the available data, offering a clear comparison with commonly used antibiotics and detailing the methodologies for its evaluation.
Comparative Antibacterial Spectrum
The antibacterial efficacy of this compound is primarily evaluated by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for a this compound-containing fraction and a closely related phenanthrene compound, blestriacin, against key bacterial strains. For comparative purposes, typical MIC ranges for standard antibiotics are also provided.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Containing Fraction and Comparator Antibiotics against Gram-Positive Bacteria
| Microorganism | This compound-Containing Fraction (mg/mL) | Penicillin (µg/mL) |
| Staphylococcus aureus | 0.02 - 0.78[1] | 0.125 - >256 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.02 - 0.78[1] | Resistant |
| Staphylococcus epidermidis | 0.02 - 0.78[1] | 0.06 - 128 |
Table 2: Minimum Inhibitory Concentration (MIC) of Blestriacin (a Dihydro-biphenanthrene) and Comparator Antibiotics against Staphylococcus aureus
| Microorganism | Blestriacin (µg/mL) | Penicillin (µg/mL) |
| Staphylococcus aureus (including MRSA) | 2 - 8[2][3] | 0.125 - >256 |
Table 3: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics against Gram-Negative Bacteria
| Microorganism | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Escherichia coli | 0.004 - >128 | 0.12 - >256 |
| Pseudomonas aeruginosa | 0.03 - >32 | 0.12 - >256 |
Note: MIC values for comparator antibiotics are presented as ranges due to variations between strains and testing conditions reported in the literature.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC testing based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a specified incubation period.
Materials:
-
Test compound (e.g., this compound)
-
Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted test compound with the standardized bacterial suspension.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Proposed Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, evidence from structurally related phenanthrene compounds, such as blestriacin, suggests a primary mode of action involving the disruption of the bacterial cell membrane.[2][3] This proposed mechanism is consistent with the general understanding of how many phenolic compounds exert their antibacterial effects.
The proposed signaling pathway for membrane disruption is as follows:
Caption: Proposed mechanism of this compound's antibacterial action via membrane disruption.
Experimental Workflow
The process of confirming the antibacterial spectrum of a novel compound like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: Workflow for evaluating the antibacterial properties of this compound.
Conclusion
This compound presents a compelling profile as a potential antibacterial agent, with demonstrated activity against clinically relevant Gram-positive bacteria. The data from its containing fraction and the analogous compound blestriacin suggest a mechanism centered on the disruption of the bacterial cell membrane, a target that can be less prone to the development of resistance compared to other cellular pathways. Further research to determine the MIC of pure this compound against a broader panel of bacterial and fungal pathogens is warranted to fully elucidate its therapeutic potential. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the scientific community to advance the study of this promising natural product.
References
- 1. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Flavonoid Compounds and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel therapeutic agents against multidrug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). While vancomycin has long been a cornerstone in treating severe MRSA infections, its efficacy is increasingly challenged by the emergence of strains with reduced susceptibility. This guide provides a comparative overview of the efficacy of a representative potent flavonoid compound, Sophoraflavanone B, against MRSA in contrast to vancomycin, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of Sophoraflavanone B and vancomycin against MRSA, primarily focusing on the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | MRSA Strains | MIC Range (µg/mL) | Reference |
| Sophoraflavanone B | 7 clinical isolates | 15.6 - 31.25 | [1][2][3] |
| Vancomycin | Multiple clinical isolates | 0.5 - 2.0 | |
| Vancomycin | MRSA with reduced susceptibility | >2.0 |
Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone B and Vancomycin against MRSA.
| Compound | Assay | Key Findings | Reference |
| Sophoraflavanone B | Time-Kill Assay | Synergistic effect with β-lactams, aminoglycosides, and quinolones, leading to a reduction in bacterial counts below the detectable limit after 24 hours. | [1][3] |
| Vancomycin | Time-Kill Assay | Bacteriostatic or slowly bactericidal against MRSA. |
Table 2: Summary of Time-Kill Assay Findings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
a. Inoculum Preparation: i. Several colonies of the MRSA strain are transferred from a fresh agar plate into a tube containing sterile saline. ii. The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. iii. The standardized inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
b. Plate Preparation and Inoculation: i. The antimicrobial agents (Sophoraflavanone B and vancomycin) are serially diluted in CAMHB in a 96-well microtiter plate. ii. Each well is inoculated with the prepared bacterial suspension. iii. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included.
c. Incubation and Interpretation: i. The microtiter plate is incubated at 35-37°C for 16-20 hours. ii. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
a. Preparation: i. Tubes containing CAMHB with the antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC) are prepared. ii. A growth control tube without the antimicrobial agent is also prepared.
b. Inoculation and Sampling: i. All tubes are inoculated with an MRSA suspension to a final density of approximately 5 x 10⁵ CFU/mL. ii. The tubes are incubated at 37°C with shaking. iii. Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
c. Viable Cell Counting: i. The collected aliquots are serially diluted in sterile saline. ii. A known volume of each dilution is plated onto Mueller-Hinton Agar plates. iii. The plates are incubated for 18-24 hours at 37°C, and the number of colonies is counted to determine the CFU/mL at each time point.
Murine Model of MRSA Skin Infection
In vivo models are essential for evaluating the efficacy of antimicrobial agents in a physiological context.
a. Animal Preparation: i. Female BALB/c mice (6-8 weeks old) are used. ii. The dorsal hair of the mice is shaved, and the area is disinfected.
b. Infection: i. An overnight culture of an MRSA strain (e.g., USA300) is harvested and washed. ii. A specific inoculum size (e.g., 1 x 10⁷ CFU) is injected subcutaneously or applied topically to a superficial wound on the back of the mice.
c. Treatment: i. At a designated time post-infection (e.g., 2 hours), mice are treated with the test compounds (Sophoraflavanone B or vancomycin) via a relevant route of administration (e.g., intraperitoneal injection or topical application). A control group receives a vehicle control.
d. Efficacy Evaluation: i. At various time points post-treatment (e.g., 24, 48, 72 hours), mice are euthanized. ii. The infected skin tissue is excised, homogenized, and serially diluted. iii. The dilutions are plated on appropriate agar to determine the bacterial load (CFU/gram of tissue). iv. Skin lesion size and other clinical signs of infection can also be monitored.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of action and experimental workflows.
References
- 1. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of antimicrobial activity of sophoraflavanone B against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flavanthrinin and Other Natural Antimicrobial Compounds
In the ever-present battle against microbial resistance, researchers are increasingly turning to nature's arsenal for novel antimicrobial agents. Flavanthrinin, a natural compound, has demonstrated significant antibacterial potential. This guide provides a comparative analysis of this compound with other well-known natural antimicrobial compounds: Quercetin, Curcumin, and Tea Tree Oil. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of these compounds is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and the selected natural compounds against Staphylococcus aureus and its methicillin-resistant strain (MRSA), a common and often difficult-to-treat pathogen.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 20 - 780 | [1] |
| MRSA | 20 - 780 | [1] | |
| Quercetin | Staphylococcus aureus (MSSA) | 250 | [2] |
| Staphylococcus aureus (MRSA) | 500 | [2] | |
| Staphylococcus aureus ATCC 25923 | 250 | [3] | |
| Curcumin | Staphylococcus aureus ATCC 25923 | 250 | [3] |
| Staphylococcus aureus (10 strains including MRSA) | 125 - 250 | [4] | |
| Tea Tree Oil | Staphylococcus aureus ATCC 25923 | 2000 (0.2%) | [5][6] |
| MRSA | 4 - 8 | [7] |
Note: MIC values can vary depending on the specific strain of bacteria, the experimental method used, and the purity of the compound. The data presented here is for comparative purposes and is sourced from various studies.
Experimental Protocols
Standardized methods are crucial for the accurate assessment and comparison of antimicrobial activity. The following are detailed protocols for the Minimum Inhibitory Concentration (MIC) assay and the Zone of Inhibition test, which are fundamental in antimicrobial research.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test compounds (this compound, Quercetin, Curcumin, Tea Tree Oil) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (a known antibiotic)
-
Negative control (broth with solvent, without bacteria)
-
Sterility control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of each test compound is prepared in the microtiter plate wells using MHB. The concentration range should be chosen to encompass the expected MIC value.
-
Inoculum Preparation: The bacterial culture is diluted in MHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the test compound dilution is inoculated with the standardized bacterial suspension.
-
Controls: Positive, negative, and sterility controls are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance.
Zone of Inhibition Assay: Agar Well/Disk Diffusion Method
This method qualitatively assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth on an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile cork borer or sterile filter paper discs (6 mm diameter)
-
Test compounds at known concentrations
-
Positive control (a known antibiotic)
-
Negative control (solvent used to dissolve the compounds)
-
Incubator
Procedure:
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension (adjusted to 0.5 McFarland standard) and streaked evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Application of Test Compounds:
-
Agar Well Diffusion: Sterile wells (6 mm diameter) are punched into the agar using a sterile cork borer. A fixed volume of each test compound solution is added to the respective wells.
-
Disk Diffusion: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.
-
-
Controls: Positive and negative control discs/wells are also placed on the agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of no bacterial growth around each well or disc is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism by which a compound inhibits microbial growth is critical for its development as a therapeutic agent. While the precise signaling pathway of this compound is still under investigation, its flavonoid structure suggests potential mechanisms shared with other flavonoids.
Proposed Mechanism of this compound and Known Mechanisms of Comparative Compounds
-
This compound (Proposed): As a flavonoid, this compound is likely to exert its antimicrobial effects through multiple mechanisms. These may include the disruption of the bacterial cell membrane, leading to leakage of cellular components, and the inhibition of essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.
-
Quercetin: This flavonoid is known to have a multi-targeted antimicrobial action. It can disrupt the bacterial cell membrane, inhibit DNA gyrase (an enzyme crucial for DNA replication), and interfere with bacterial motility and biofilm formation.
-
Curcumin: The active component of turmeric, Curcumin, primarily acts by disrupting the bacterial cell membrane. It can also interfere with bacterial cell division by inhibiting the FtsZ protein, which is essential for forming the division septum.
-
Tea Tree Oil: This essential oil, rich in terpenes like terpinen-4-ol, exerts its antimicrobial effect primarily by damaging the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. It also inhibits cellular respiration.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the known signaling pathways and a general experimental workflow.
Caption: Proposed and known mechanisms of action for this compound and other natural antimicrobials.
References
- 1. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neliti.com [neliti.com]
- 3. Antibacterial Action of Curcumin against Staphylococcus aureus: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antibacterial effect of curcumin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Validating the Low Cytotoxicity of Flavanthrinin in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of Flavanthrinin, a naturally occurring phenanthrene derivative, against various cell lines. Due to the limited availability of direct experimental data for this compound in common human cancer cell lines, this guide leverages data from structurally similar phenanthrene compounds to provide a contextual understanding of its potential cytotoxic profile. This information is presented alongside data for well-established chemotherapeutic agents, Doxorubicin and Cisplatin, to offer a preliminary assessment of this compound's selectivity and potential as a therapeutic agent.
Quantitative Cytotoxicity Data
The assessment of a compound's cytotoxic potential is a critical step in the drug discovery process. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth or inducing cell death. A lower IC50/CC50 value indicates a higher cytotoxic potency.
This compound Cytotoxicity
Direct experimental data on the cytotoxicity of this compound is currently limited to the Vero cell line, an immortalized kidney epithelial cell line from an African green monkey.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Assay | IC50/CC50 (µg/mL) | IC50/CC50 (µM)* |
| This compound | Vero | Not Specified | 0.41 ± 0.03 | 1706.97 ± 124.87 |
*Conversion to µM is based on the molar mass of this compound (240.25 g/mol ).
Contextual Cytotoxicity of Phenanthrene Derivatives
To provide a broader context for the potential cytotoxicity of this compound, the following table summarizes the cytotoxic activities of various other phenanthrene derivatives against common human cancer cell lines. It is important to note that these are different compounds, and their activities may not be directly extrapolated to this compound.
Table 2: Cytotoxicity of Various Phenanthrene Derivatives in Human Cancer Cell Lines
| Phenanthrene Derivative | Cell Line | IC50 (µM) |
| Compound 43 | MCF-7 | 9.17 |
| Compound 43 | HeLa | 19.6 |
| Compound 40 | MCF-7 | 21.3 |
| Compound 40 | HeLa | 60.5 |
| Compound 64 | SMMC-7721 | 13.60 |
| Compound 64 | HepG2 | 12.93 |
| Compound 64 | HeLa | 25.09 |
| Compound 64 | MCF-7 | 12.49 |
| 6-Methoxycoelonin | Melanoma | 2.59 ± 0.11 |
Comparative Cytotoxicity of Standard Chemotherapeutic Drugs
For a benchmark comparison, the cytotoxic profiles of two widely used chemotherapy drugs, Doxorubicin and Cisplatin, are presented below.
Table 3: Cytotoxicity of Doxorubicin and Cisplatin in Various Cell Lines
| Compound | Cell Line | IC50/CC50 (µM) |
| Doxorubicin | HeLa | 0.1 - 3.1 |
| HepG2 | 2 - 28.7 | |
| MCF-7 | 0.1 - 2.5 | |
| Vero | 8.5 | |
| Cisplatin | HeLa | 28.77 |
| HepG2 | Not available | |
| MCF-7 | Not available | |
| Vero | 36 - 120 |
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
Lysis buffer (for positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Controls: Include a spontaneous LDH release control (vehicle-treated cells) and a maximum LDH release control (cells treated with lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the collected supernatants in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for a specified time as per the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls and determine the CC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of an in vitro cytotoxicity assay, providing a clear visual representation of the experimental steps involved.
Caption: General workflow of an in vitro cytotoxicity assay.
Disclaimer: The information provided in this guide is for research and informational purposes only. The cytotoxicity data for phenanthrene derivatives is intended to provide a contextual understanding and should not be considered as direct evidence of this compound's activity. Further direct experimental validation of this compound's cytotoxicity in a comprehensive panel of human cancer and normal cell lines is necessary to accurately assess its therapeutic potential.
Cross-Validation of Flavanthrinin's Minimum Inhibitory Concentration (MIC) Using Diverse Testing Methodologies
A comparative guide for researchers and drug development professionals on the importance of methodological cross-validation for determining the antimicrobial potency of Flavanthrinin.
This guide provides a comprehensive comparison of standard methods for determining the Minimum Inhibitory Concentration (MIC) of this compound, a naturally occurring flavonoid with demonstrated antibacterial activity. The objective is to underscore the importance of cross-validating MIC values using different techniques to ensure data accuracy and reliability in antimicrobial research and development. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations to illustrate key workflows.
Introduction to this compound and MIC Testing
This compound, a bioactive compound isolated from sources like Dioscorea bulbifera, has shown significant antibacterial activity, particularly against skin-associated bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). [cite: 1 (from initial search)] The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that completely inhibits the visible growth of a microorganism in vitro. [cite: 9 (from initial search)]
Accurate determination of the MIC is crucial for the preclinical assessment of new antimicrobial candidates like this compound. However, MIC values can be influenced by the testing methodology employed. Factors such as the growth medium, inoculum size, and the physical state of the medium (liquid vs. solid) can lead to variations in results.[1][2] Therefore, cross-validation of MICs using multiple methods is a critical step to establish a robust and reliable antimicrobial profile for a compound.
This guide explores three widely used MIC determination methods: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).
Comparative MIC Data for this compound
While a direct comparative study of this compound's MIC across multiple testing methods is not yet available in the published literature, existing research provides a baseline MIC range. One study reported the MIC of a this compound-containing fraction to be between 0.02-0.78 mg/mL against various staphylococci using a microdilution technique. [cite: 1 (from initial search)]
To illustrate the importance of cross-validation, the following table presents this known data alongside a hypothetical comparison, drawing on findings from studies that have compared these methods for other antimicrobial agents, particularly against Staphylococcus aureus. It is common for MIC values to differ by one to two doubling dilutions between methods.[3][4]
| Testing Method | Reported MIC Range for this compound (mg/mL) vs. S. aureus | Hypothetical Comparative MIC (mg/mL) vs. S. aureus | Key Considerations |
| Broth Microdilution | 0.02 - 0.78 [cite: 1 (from initial search)] | 0.25 | Considered the reference method. Good for high-throughput screening. [cite: 2 (from initial search), 15] |
| Agar Dilution | Not Reported | 0.25 - 0.5 | Generally shows good agreement with broth microdilution.[5][6] Useful for testing multiple isolates simultaneously. [cite: 12 (from initial search)] |
| Gradient Diffusion (E-test) | Not Reported | 0.19 | Convenient for testing individual isolates. May yield slightly different MICs compared to dilution methods.[7][8] |
Note: The hypothetical values are for illustrative purposes to demonstrate potential variability and are based on trends observed in comparative antimicrobial susceptibility testing studies.
Experimental Protocols
Detailed methodologies for the three key MIC testing methods are provided below. These protocols are based on established standards and can be adapted for testing this compound.
Broth Microdilution Method
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension from a fresh culture (18-24 hours) and adjust its turbidity to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (broth and inoculum without this compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. [cite: 2 (from initial search)]
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organism.
-
Preparation of this compound-Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of this compound. This is done by adding the appropriate amount of this compound stock solution to the molten agar before it solidifies. A control plate with no this compound is also prepared.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension. Multiple strains can be tested on the same plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface. [cite: 2 (from initial search), 12 (from initial search)]
Gradient Diffusion Method (E-test)
The E-test utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.
-
Inoculum Preparation and Plating: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.
-
Application of E-test Strip: Once the agar surface is dry, apply the E-test strip containing the this compound gradient to the center of the plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, an elliptical zone of inhibition will form around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[9]
Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of this compound's MIC.
Caption: Workflow for cross-validating this compound's MIC.
Conclusion
The determination of an accurate and reproducible MIC is a cornerstone of antimicrobial drug discovery. For a novel natural product like this compound, relying on a single testing method can be insufficient and potentially misleading. As demonstrated by comparative studies on other antimicrobial agents, variations between methods such as broth microdilution, agar dilution, and gradient diffusion are not uncommon.
Therefore, a cross-validation approach is strongly recommended. By employing at least two, and ideally all three, of these well-established methods, researchers can establish a more definitive MIC range for this compound. This robust approach will enhance the reliability of the data, provide a clearer understanding of the compound's potency, and build a stronger foundation for further preclinical and clinical development. This rigorous validation is essential for the scientific community and regulatory bodies to have confidence in the antimicrobial potential of this compound.
References
- 1. microchemlab.com [microchemlab.com]
- 2. researchgate.net [researchgate.net]
- 3. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of methods for the determination of antimicrobial resistance in Staphylococcus aureus from bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Broth Microdilution, Etest, and Agar Disk Diffusion Methods for Antimicrobial Susceptibility Testing of Lactobacillus acidophilus Group Members - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Flavanthrinin vs. Synthetic Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Flavanthrinin, a naturally occurring flavonoid, has emerged as a promising candidate with potent antibacterial activity. This guide provides an objective, data-driven comparison of this compound against two widely used classes of synthetic antibiotics: fluoroquinolones (represented by ciprofloxacin) and β-lactams (represented by methicillin). This comparison is based on available experimental data to aid researchers in evaluating its potential as a future therapeutic.
Executive Summary
This compound demonstrates significant antibacterial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism of action, typical of flavonoids, involves multi-target effects including disruption of the bacterial cell membrane and inhibition of essential enzymes. In contrast, synthetic antibiotics like ciprofloxacin and methicillin have highly specific targets: DNA gyrase/topoisomerase IV and penicillin-binding proteins, respectively. While these synthetic agents have been mainstays in treating bacterial infections, their extensive use has led to widespread resistance. This compound's distinct mechanism may offer an advantage in combating resistant strains.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and the selected synthetic antibiotics against Staphylococcus aureus. It is important to note that the data for this compound and the synthetic antibiotics are derived from separate studies and experimental conditions may vary.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | S. aureus (including MRSA), S. epidermidis | 0.02 - 0.78 | [1] |
| Ciprofloxacin | Methicillin-Resistant S. aureus (MRSA) | 0.25 - >128 | [2][3][4][5] |
| Methicillin | Methicillin-Resistant S. aureus (MRSA) | ≥ 4 (Defines resistance) | [6] |
Table 2: Cytotoxicity Profile (CC50)
| Compound | Cell Line | CC50 (µg/mL) | Reference |
| This compound | Vero cells | 410 ± 30 | [1] |
| Ciprofloxacin | Various mammalian cell lines | 40 - 80 | [7] |
Mechanism of Action and Signaling Pathways
The antibacterial mechanisms of this compound and synthetic antibiotics differ significantly, which is crucial for understanding their efficacy and potential for resistance development.
This compound: As a flavonoid, this compound is believed to exert its antibacterial effects through multiple mechanisms. These include disrupting the integrity of the bacterial cytoplasmic membrane, inhibiting nucleic acid synthesis, and interfering with bacterial energy metabolism.[8][9] This multi-targeted approach may reduce the likelihood of bacteria developing resistance.
Figure 1: Proposed multi-target mechanism of action for this compound.
Synthetic Antibiotics:
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin's primary targets are bacterial DNA gyrase and topoisomerase IV.[10][11] By inhibiting these enzymes, it prevents DNA replication and repair, leading to bacterial cell death.
Figure 2: Mechanism of action for Ciprofloxacin.
-
Methicillin (β-Lactam): Methicillin and other β-lactam antibiotics inhibit the synthesis of the bacterial cell wall.[12][13] They do this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This leads to a weakened cell wall and eventual cell lysis.
References
- 1. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 4. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Delayed cytotoxicity and cleavage of mitochondrial DNA in ciprofloxacin-treated mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 13. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
The Untapped Potential of Flavanthrinin: A Guide to Synergistic Antibacterial Combinations
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are increasingly looking towards combination therapies to enhance the efficacy of existing antibiotics. Flavanthrinin, a potent antibacterial compound, has demonstrated significant activity against a range of skin-associated bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While direct studies on the synergistic effects of this compound with other antibacterial agents are not yet available, extensive research on other flavonoids provides a strong basis for predicting its potential in combination therapies. This guide summarizes the synergistic potential of flavonoids with various antibiotic classes, presents relevant experimental data, and details the methodologies used to evaluate these interactions, offering a roadmap for future investigations into this compound.
Unveiling Synergism: How Flavonoids Boost Antibiotic Activity
Flavonoids, a class of natural compounds to which this compound belongs, have been shown to act synergistically with a variety of antibiotics, particularly those that target bacterial cell membranes or ribosomes.[1] This synergistic action can restore the effectiveness of antibiotics against resistant strains and reduce the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. The primary mechanisms behind this synergy are believed to involve:
-
Inhibition of Efflux Pumps: Some flavonoids can block the bacterial efflux pumps that expel antibiotics from the cell, thereby increasing the intracellular concentration of the drug.[2]
-
Increased Cell Membrane Permeability: Flavonoids may disrupt the bacterial cell membrane, making it easier for antibiotics to penetrate the cell and reach their target.[3]
-
Inhibition of Bacterial Enzymes: Certain flavonoids can inhibit bacterial enzymes, such as DNA gyrase, which are crucial for bacterial survival and replication.[3]
Performance of Flavonoid-Antibiotic Combinations: A Comparative Overview
The following table summarizes the synergistic effects observed when various flavonoids are combined with different classes of antibiotics against common bacterial pathogens. The data is presented as the Fractional Inhibitory Concentration Index (FICI), a standard measure of synergistic activity. An FICI of ≤ 0.5 is indicative of synergy.
| Flavonoid | Antibiotic Class | Antibiotic | Bacterial Strain | FICI | Reference |
| Quercetin | Fluoroquinolone | Ciprofloxacin | S. aureus | ≤ 0.5 | [2] |
| Morin | Fluoroquinolone | Ciprofloxacin | S. aureus | ≤ 0.5 | [2] |
| Quercetin | Tetracycline | Tetracycline | S. aureus | ≤ 0.5 | [2] |
| Morin | Tetracycline | Tetracycline | S. aureus | ≤ 0.5 | [2] |
| Quercetin | Macrolide | Erythromycin | S. aureus | ≤ 0.5 | [2] |
| Morin | Macrolide | Erythromycin | S. aureus | ≤ 0.5 | [2] |
| Naringenin | Macrolide | Erythromycin | S. aureus | 0.26 - 0.5 | [4] |
| Rutin | Macrolide | Erythromycin | S. aureus | 0.26 - 0.5 | [4] |
| 1,2,4,6-tetra-O-galloyl-glucose | Beta-lactam | Oxacillin | MRSA | 0.281 | [5] |
| Vancomycin | Beta-lactam | Oxacillin | MRSA | Synergistic | [6][7][8] |
| Vancomycin | Rifamycin | Rifampicin | MRSA | Synergistic | [6][7][8] |
Experimental Protocols for Assessing Synergy
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Checkerboard Assay Protocol
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent.
-
Microplate Setup: In a 96-well microtiter plate, serially dilute this compound along the y-axis (rows) and the antibiotic along the x-axis (columns). This creates a matrix of wells with varying concentrations of both agents.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include control wells with no antimicrobial agents (growth control) and wells with each agent alone.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FICI: Calculate the FICI using the following formula: FIC of Agent A = (MIC of A in combination) / (MIC of A alone) FIC of Agent B = (MIC of B in combination) / (MIC of B alone) FICI = FIC of Agent A + FIC of Agent B
-
Interpretation of Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Visualizing Experimental Workflows and Potential Mechanisms
To aid in the understanding of the experimental process and potential biological pathways, the following diagrams are provided.
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Hypothetical signaling pathway of synergistic antibacterial action.
Future Directions
The data presented strongly suggests that this compound holds significant promise as a synergistic partner for conventional antibiotics. Future research should focus on conducting checkerboard assays and time-kill studies to systematically evaluate the in vitro synergistic activity of this compound with a broad range of antibiotics against clinically relevant bacterial strains. Furthermore, elucidating the precise molecular mechanisms underlying any observed synergy will be crucial for the rational design of novel and effective combination therapies to combat the growing threat of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics Susceptibility Profile and Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus from Asymptomatic Individuals - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. Synergistic Antibacterial Activity of an Active Compound Derived from Sedum takesimense against Methicillin-Resistant Staphylococcus aureus and Its Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synergistic-potential-of-antimicrobial-combinations-against-methicillin-resistant-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]
In Vivo Validation of Flavanthrinin's Antibacterial Activity: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Flavanthrinin's antibacterial activity. While in vivo data for this compound is not yet available, this document summarizes its promising in vitro performance against key skin pathogens and contrasts it with established and emerging antibacterial agents that have been validated in animal models. This guide also details relevant experimental protocols for skin infection models to aid in the design of future in vivo studies for this compound.
This compound: In Vitro Antibacterial Profile
This compound, a bioactive compound isolated from Dioscorea bulbifera, has demonstrated significant in vitro antibacterial activity against skin-associated bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A recent study highlighted its potential as a therapeutic agent for skin infections due to its potent antibacterial effects and low cytotoxicity.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Staphylococcus aureus | 0.02 - 0.78 |
| Methicillin-resistant S. aureus (MRSA) | 0.02 - 0.78 |
| Staphylococcus epidermidis | 0.02 - 0.78 |
Source: Data extrapolated from a 2024 study in BMC Complementary Medicine and Therapies.[1]
Comparative Analysis with In Vivo Validated Antibacterial Agents
To contextualize the potential of this compound, this section compares its in vitro activity with antibacterial agents that have published in vivo efficacy data in murine skin infection models. We will focus on Mupirocin, a standard topical antibiotic, and two other flavonoids, Sophoraflavanone G (SFG) and Kurarinone (KE), which have demonstrated in vivo efficacy.
Table 2: Comparative Efficacy of Antibacterial Agents in Murine Skin Infection Models
| Agent | Animal Model | Bacterial Strain | Key In Vivo Findings |
| Mupirocin (2% w/w ointment) | Tape-stripping infection model | Mupirocin-Resistant S. aureus (BAA-1708) | Significant therapeutic antibacterial activity.[2] |
| Suture-wound model | Mupirocin-Resistant S. aureus | Demonstrated significant antibacterial effect.[2] | |
| Sophoraflavanone G (SFG) | Mouse skin wound infection model | Methicillin-resistant S. aureus (MRSA) | Significantly promoted wound closure and inhibited purulent secretion.[3] |
| Kurarinone (KE) | Mouse skin wound infection model | Methicillin-resistant S. aureus (MRSA) | Markedly reduced wound size and inhibited purulent discharge.[3] |
| This compound | No in vivo data available | S. aureus, MRSA, S. epidermidis | Potent in vitro activity (MIC: 0.02-0.78 mg/mL).[1] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key murine skin infection models that are relevant for the future in vivo validation of this compound's antibacterial activity.
Murine Tape-Stripping Skin Infection Model
This model establishes a superficial skin infection by disrupting the skin barrier.
-
Animal Strain: BALB/c mice.[4]
-
Bacterial Strain: Staphylococcus aureus or Streptococcus pyogenes.[4]
-
Experimental Workflow:
-
Anesthetize the mice.
-
Shave a designated area on the back of the mouse.
-
Partially remove the epidermal layer by repeated application and removal of adhesive tape (tape stripping).
-
Apply a suspension of the bacterial pathogen to the stripped area.
-
Administer the topical antibacterial agent (e.g., this compound formulation) to the infected area at specified time points.
-
Monitor the infection progression through visual scoring, bacterial load quantification (CFU/wound), and histological analysis at the end of the experiment.[2][4]
-
Caption: Workflow for the Murine Tape-Stripping Skin Infection Model.
Murine Skin Wound Infection Model
This model simulates an infection in a full-thickness skin wound.
-
Animal Strain: Specific pathogen-free mice.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).[3]
-
Experimental Workflow:
-
Anesthetize the mice.
-
Create a full-thickness excisional or incisional wound on the dorsum of the mouse.
-
Inoculate the wound with a suspension of the bacterial pathogen.
-
Apply the test compound (e.g., this compound) topically to the wound.
-
Visually monitor wound healing and signs of infection daily.
-
Measure wound size at specified intervals.
-
At the end of the study, excise the wound tissue for bacterial quantification (CFU/gram of tissue) and histological examination.[3]
-
Caption: Workflow for the Murine Skin Wound Infection Model.
Conclusion and Future Directions
This compound exhibits compelling in vitro antibacterial activity against clinically relevant skin pathogens, including MRSA.[1] While in vivo data is currently lacking, the established animal models for skin infections provide a clear path for its preclinical validation. The comparative data presented for Mupirocin, Sophoraflavanone G, and Kurarinone demonstrate the potential for flavonoids to be effective antibacterial agents in vivo.[2][3] Future studies should focus on formulating this compound for topical delivery and evaluating its efficacy in the murine skin infection models detailed in this guide. Such studies are crucial to determine its potential as a novel therapeutic agent for the treatment of bacterial skin infections.
References
- 1. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Unraveling the Disruption: A Comparative Guide to the Mechanisms of Flavanthrinin and Other Membrane-Targeting Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the bacterial cell membrane has emerged as a critical target for novel antibiotic development. This guide provides a comprehensive comparison of the mechanism of action of Flavanthrinin, a promising natural flavonoid compound, with established membrane-targeting antibiotics: daptomycin, polymyxins, and telavancin. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these potent antibacterial agents.
Abstract
This guide delves into the distinct mechanisms by which this compound and other key antibiotics disrupt the bacterial membrane, leading to cell death. While daptomycin and telavancin primarily target Gram-positive bacteria through complex interactions with the cell membrane and its components, polymyxins are a last-resort option for multidrug-resistant Gram-negative infections, directly targeting the outer membrane. This compound, a member of the flavonoid family, is emerging as a potential antibacterial agent. Though its precise mechanism is still under detailed investigation, evidence from related flavonoid compounds suggests a mode of action involving the disruption of membrane integrity and potential. This guide synthesizes available experimental data to offer a comparative overview of these mechanisms, providing valuable insights for the development of next-generation antibiotics.
Mechanisms of Action: A Head-to-Head Comparison
The bacterial membrane is a highly organized and essential structure, making it an attractive target for antibiotics. However, the strategies employed by different classes of membrane-targeting antibiotics vary significantly.
This compound: As a flavonoid, this compound's antibacterial activity is believed to stem from its ability to compromise the bacterial cell membrane. While direct experimental data on this compound's mechanism is emerging, studies on structurally similar flavonoids like sophoraflavanone G and kurarinone indicate a multi-faceted attack on the membrane. These compounds have been shown to disrupt membrane integrity and dissipate membrane potential.[1] The lipophilic nature of flavonoids facilitates their insertion into the lipid bilayer, leading to a reduction in membrane fluidity and subsequent loss of function.[2] This disruption of the fundamental barrier function of the membrane ultimately leads to bacterial cell death.
Daptomycin: This cyclic lipopeptide antibiotic exerts its bactericidal effect against Gram-positive bacteria in a calcium-dependent manner. Daptomycin inserts into the cell membrane, where it oligomerizes and forms pore-like structures. This leads to a rapid depolarization of the membrane, causing an efflux of potassium ions and a subsequent collapse of the membrane potential.[2] This disruption of ion homeostasis inhibits essential cellular processes, including DNA, RNA, and protein synthesis, resulting in cell death without causing cell lysis.
Polymyxins: This class of polypeptide antibiotics is primarily effective against Gram-negative bacteria. Polymyxins have a cationic polypeptide ring and a hydrophobic fatty acid tail. The positively charged ring interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer. This initial electrostatic interaction is followed by the insertion of the hydrophobic tail into the membrane, disrupting its integrity and increasing its permeability. This allows for the leakage of intracellular contents and ultimately leads to cell death.
Telavancin: This lipoglycopeptide antibiotic has a dual mechanism of action against Gram-positive bacteria. Firstly, similar to vancomycin, it inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Secondly, its lipophilic side chain anchors the molecule to the bacterial membrane, leading to a localized increase in concentration and subsequent disruption of membrane potential and permeability. This dual action contributes to its potent and rapid bactericidal activity.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the compared antibiotics against relevant bacterial strains. MIC is a key measure of an antibiotic's potency.
| Antibiotic | Bacterial Strain | MIC Range (µg/mL) | Key Findings |
| This compound | Staphylococcus aureus (including MRSA), Staphylococcus epidermidis | 0.02 - 0.78 | Demonstrates potent activity against skin-associated Gram-positive bacteria.[3] |
| Daptomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1.0 | Highly active against MRSA isolates. |
| Polymyxin B | Pseudomonas aeruginosa | 1 - 8 | Considered a last-resort antibiotic for multidrug-resistant Gram-negative infections. |
| Telavancin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.03 - 0.5 | Exhibits potent activity against a wide range of Gram-positive pathogens, including MRSA. |
Experimental Protocols for Mechanism of Action Studies
Understanding the precise mechanism of a membrane-targeting antibiotic requires a suite of specialized assays. Below are detailed methodologies for key experiments cited in the study of these antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the test antibiotics in an appropriate solvent and sterilize by filtration.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum density (typically 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of each antibiotic in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
Membrane Permeability Assay (Propidium Iodide Uptake)
Objective: To assess the ability of an antibiotic to permeabilize the bacterial cell membrane.
Protocol:
-
Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer (e.g., PBS).
-
Fluorescent Dye: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is used to identify dead cells in a population.
-
Assay Setup: In a 96-well black microplate, add the bacterial suspension, PI solution, and the antibiotic at various concentrations.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA.
Membrane Potential Assay (DiSC3(5) Assay)
Objective: To measure changes in bacterial membrane potential upon exposure to an antibiotic.
Protocol:
-
Bacterial Cell Preparation: Prepare bacterial cells as described for the membrane permeability assay.
-
Fluorescent Dye: DiSC3(5) is a fluorescent dye that accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the cytoplasm and a subsequent increase in fluorescence.
-
Dye Loading: Incubate the bacterial suspension with DiSC3(5) to allow for dye uptake into the polarized membranes.
-
Assay Setup: Add the antibiotic at various concentrations to the dye-loaded bacterial suspension in a 96-well black microplate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~622 nm, emission ~670 nm). An increase in fluorescence indicates membrane depolarization.[4]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of the compared antibiotics.
References
- 1. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of Flavanthrinin and Other Phenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the stability of Flavanthrinin, a naturally occurring phenanthrene derivative, against other compounds in its class.[1][2][3][4] Due to the limited publicly available stability data for this compound, this document serves as a template, outlining the necessary experimental protocols and data presentation formats. The included data for other phenanthrenes, such as anthracene and benzo[a]pyrene, offer a comparative baseline.
Introduction to Phenanthrene Stability
Phenanthrenes, a class of polycyclic aromatic hydrocarbons (PAHs), exhibit varying degrees of stability influenced by their molecular structure. Generally, kinked phenacenes like phenanthrene are more stable than their linear isomers, such as anthracene.[5][6][7][8] This increased stability is attributed to better π-bonding interactions and greater resonance energy.[5][6][9] Factors such as exposure to heat, light, and chemical agents can lead to the degradation of these compounds.[10][11][12] Understanding the stability profile of a novel compound like this compound is crucial for its potential development as a therapeutic agent.
Comparative Stability Data
To facilitate a direct comparison, all quantitative stability data should be summarized in a clear and structured format. Below are template tables populated with example data for common phenanthrenes.
Table 1: Thermal Stability of Selected Phenanthrenes
| Compound | Melting Point (°C) | Degradation Onset (°C) | Half-life (t½) at 200°C (hours) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Phenanthrene | 101 | >300 | Stable | [13] |
| Anthracene | 218 | ~230 | Not applicable (sublimes) | [14] |
| Benzo[a]pyrene | 179 | >400 | >240 (in solid form) | [10][15][16] |
| Benzo[a]anthracene | 158 | >400 | 20 (in hexane solution) | [10][15][16] |
Table 2: Photostability of Selected Phenanthrenes
| Compound | Solvent | Irradiation Source | Degradation Rate Constant (k) (h⁻¹) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Phenanthrene | Aqueous Solution | Simulated Solar Radiation | 2.9 x 10⁻³ - 4.2 x 10⁻³ | [11] |
| Anthracene | Dichloromethane | Laboratory Light | Faster than Phenanthrene | [12] |
| Pyrene | Isooctane | Laboratory Light | Slower than Anthracene | [12] |
Table 3: Chemical Stability of Selected Phenanthrenes in Simulated Gastric Fluid (SGF)
| Compound | Concentration (µg/mL) | Incubation Time (hours) | % Remaining | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Phenanthrene | 50 | 2 | >95 | Hypothetical Data |
| Anthracene | 50 | 2 | >95 | Hypothetical Data |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for accurate stability assessment. The following are standard protocols for key stability-indicating assays.
Thermal Stability Assessment using Simultaneous Thermal Analysis (STA)
-
Objective: To determine the melting point and thermal degradation profile of the compound.
-
Instrumentation: STA instrument (e.g., NETZSCH STA 449 Jupiter®).
-
Methodology:
-
A small sample (5-10 mg) of the compound is placed in a sealed aluminum crucible with a 50 µm pinhole.
-
The sample is heated at a constant rate of 10 K/min under a nitrogen purge gas (70 ml/min).
-
The melting point is determined as the extrapolated onset temperature of the endothermic peak in the Differential Scanning Calorimetry (DSC) curve.[14]
-
The degradation onset is identified by the temperature at which mass loss begins in the Thermogravimetric Analysis (TGA) curve.[14]
-
Photostability Testing
-
Objective: To evaluate the degradation of the compound under light exposure.
-
Methodology:
-
Prepare a solution of the compound in a suitable solvent (e.g., aqueous solution, isooctane, or dichloromethane).[11][12]
-
Expose the solution to a controlled light source, such as a light simulator or laboratory light, for a defined period.[11][12]
-
At specific time intervals, withdraw aliquots of the solution.
-
Analyze the concentration of the remaining compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The degradation rate constant (k) can be calculated, often following pseudo-first-order kinetics.[11]
-
Chemical Stability in Simulated Biological Fluids
-
Objective: To assess the stability of the compound in environments mimicking physiological conditions, such as the stomach.
-
Methodology:
-
Prepare Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF) according to standard protocols.[17]
-
Incubate the compound at a known concentration in the simulated fluid at 37°C.[18]
-
At various time points, quench the reaction by adding a solvent like ice-cold methanol.[17]
-
Determine the concentration of the undegraded compound using LC-MS/MS.[17]
-
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a phenanthrene compound.
Caption: Workflow for Phenanthrene Stability Testing.
Hypothetical Signaling Pathway Involvement
Given that some phenanthrene derivatives exhibit cytotoxic properties, a hypothetical signaling pathway where such a compound might exert its effect is depicted below. This could be relevant for understanding the stability of the compound in a biological context.
Caption: Hypothetical Cytotoxic Signaling Pathway.
References
- 1. This compound | C15H12O3 | CID 14777892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:130827-45-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibacterial activity of Dioscorea bulbifera Linn. extract and its active component this compound against skin-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons [frontiersin.org]
- 6. Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. mjcce.org.mk [mjcce.org.mk]
- 9. quora.com [quora.com]
- 10. "Stability of Polycyclic Aromatic Hydrocarbons during Heating" by Y.C. Chen and B.H. Chen [jfda-online.com]
- 11. Photostability and toxicity of pentachlorophenol and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PHOTOSTABILITY OF POLYCYCLIC AROMATIC HYDROCARBONS (PAHs) AND NIT...: Ingenta Connect [ingentaconnect.com]
- 13. Phenanthrene - Wikipedia [en.wikipedia.org]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. jfda-online.com [jfda-online.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Elimination and detoxification of phenanthrene assisted by a laccase from halophile Alkalibacillus almallahensis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Flavanthrinin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for Flavanthrinin, a naturally occurring phenol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on its chemical properties and general best practices for laboratory chemical waste management.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal.
| Property | Value | Citation |
| Molecular Weight | 240.25 g/mol | [1][2] |
| Molecular Formula | C15H12O3 | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Chemical Name | 4-methoxyphenanthrene-2,7-diol | [1] |
Experimental Protocols for Safe Disposal
The following step-by-step protocol should be followed for the disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with general laboratory waste regulations.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Safety goggles or a face shield to protect from splashes.[4]
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4]
-
A laboratory coat to protect clothing and skin.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated materials such as weigh boats, filter paper, and gloves, in a designated, clearly labeled hazardous waste container.[5][6]
-
Liquid Waste:
-
Solutions of this compound in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) must be collected in a separate, labeled container for halogenated or non-halogenated solvent waste, as appropriate.[7] Do not mix incompatible waste streams.[5]
-
Aqueous solutions containing this compound should be treated as hazardous waste and collected in a designated aqueous waste container. Do not dispose of this compound solutions down the drain.[5][7]
-
3. Container Management:
-
All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.[5]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the primary solvent(s).[5]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses of containers that held highly toxic materials may also need to be collected.
-
After thorough rinsing and air-drying, the container can be disposed of as non-hazardous laboratory glass or plastic waste, or recycled according to institutional policies.[6][8] Deface the original label to prevent misuse.[8]
5. Final Disposal:
-
Store all this compound hazardous waste in a designated, well-ventilated, and secure waste accumulation area.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound | CAS:130827-45-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C15H12O3 | CID 14777892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FLAVANTHRONE - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 7. su.se [su.se]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling Flavanthrinin
This guide provides crucial safety protocols and logistical information for the handling and disposal of Flavanthrinin in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound, based on general safety standards for hazardous chemicals.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[1] |
| Hands | Disposable Nitrile Gloves | Gloves should be inspected before use and changed immediately upon contact with the chemical. For extended operations, consider double-gloving.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[1] |
| Feet | Closed-toe Shoes | Shoes must cover the entire foot.[1] |
| Respiratory | N95 Respirator or higher | Required when engineering controls are not sufficient to minimize exposure to dust or aerosols. Proper fit testing and training are necessary.[1] |
Hazard Identification and First Aid
Based on safety data for related compounds, this compound should be handled as a substance that is potentially toxic if swallowed and can cause skin, eye, and respiratory irritation.
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause respiratory irritation. | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Causes skin irritation. | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Causes serious eye irritation.[2] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If irritation persists, seek immediate medical attention.[2] |
| Ingestion | Toxic if swallowed. | Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting. |
Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Accidental Release Measures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill using absorbent materials.
-
Carefully collect the spilled material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain unless specifically permitted by local regulations for highly diluted solutions and the substance is confirmed to be non-bioaccumulative and non-persistent.[2][3]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
